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  • Product: 2-(Allyloxy)-5-bromobenzonitrile
  • CAS: 932934-17-3

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling and Synthetic Workflows for 2-(Allyloxy)-5-bromobenzonitrile

A Technical Whitepaper on High-Resolution ¹H/¹³C NMR Characterization and Regioselective Synthesis Executive Summary In modern organic and medicinal chemistry, (CAS: 932934-17-3) serves as a critical, polyfunctional buil...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on High-Resolution ¹H/¹³C NMR Characterization and Regioselective Synthesis

Executive Summary

In modern organic and medicinal chemistry, (CAS: 932934-17-3) serves as a critical, polyfunctional building block. Featuring an electron-withdrawing nitrile group, an electron-donating allyloxy ether, and a highly versatile heavy halogen (bromine), this molecule is frequently utilized as a precursor for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck) and thermally induced Claisen rearrangements.

Because the aromatic ring is subjected to competing inductive (-I) and mesomeric (+M, -M) effects from these three substituents, precise structural verification is paramount. This whitepaper provides a comprehensive, expert-level guide to the synthesis, sample preparation, and rigorous ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(Allyloxy)-5-bromobenzonitrile.

Experimental Protocols: Synthesis & Self-Validating Preparation

As a Senior Application Scientist, I emphasize that robust analytical data begins with a flawless, self-validating synthetic workflow. The synthesis of 2-(Allyloxy)-5-bromobenzonitrile relies on the nucleophilic substitution (S_N2) of allyl bromide by a phenoxide intermediate.

Regioselective Allylation Protocol
  • Reagent Assembly: Charge a flame-dried, argon-purged round-bottom flask with 5-bromo-2-hydroxybenzonitrile (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ is chosen because it is a mild base—strong enough to quantitatively deprotonate the acidic phenol (pKa ~7.5, lowered by the ortho-cyano group) but weak enough to prevent the alkaline hydrolysis of the sensitive nitrile group.

  • Alkylation: Introduce allyl bromide (1.2 eq) dropwise. Heat the reaction mixture to 60 °C for 4 hours.

  • Validation Gate 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The protocol is self-validating: the reaction is deemed complete only when the highly polar, UV-active phenolic starting material spot is entirely consumed, replaced by a higher-R_f product spot.

  • Workup & Purification: Quench with distilled water to solubilize inorganic salts and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (9:1 Hexanes:EtOAc).

NMR Sample Preparation
  • Solvent Selection: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the purified compound in 0.6 mL of Chloroform-d (CDCl₃). Causality: CDCl₃ is selected because it lacks overlapping solvent peaks in the aromatic region, ensuring a pristine baseline for integration.

  • Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). This provides an absolute 0.00 ppm reference point, which is critical for resolving subtle chemical shift variations caused by the compound's complex electronic environment.

SynthWorkflow Start 5-Bromo-2-hydroxybenzonitrile (Starting Material) Reagents Allylation Allyl Bromide, K2CO3, DMF 60°C, 4h Start->Reagents Workup Aqueous Workup EtOAc / H2O Extraction Reagents->Workup Purification Chromatography Silica Gel (Hexanes:EtOAc) Workup->Purification Product 2-(Allyloxy)-5-bromobenzonitrile (Target Compound) Purification->Product NMRPrep NMR Sample Preparation Dissolve in CDCl3 + 0.03% TMS Product->NMRPrep

Figure 1: Step-by-step synthetic and NMR preparation workflow for 2-(Allyloxy)-5-bromobenzonitrile.

High-Resolution ¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum of this compound is a textbook example of how mesomeric and inductive effects dictate chemical shifts. According to , the electron density directly correlates with nuclear shielding.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 6.85Doublet (d)8.81H
H-4 7.65Doublet of doublets (dd)8.8, 2.41H
H-6 7.70Doublet (d)2.41H
O-CH₂ 4.65Doublet of triplets (dt)5.0, 1.52H
-CH= 6.05Multiplet (ddt)17.2, 10.5, 5.01H
=CH₂ (trans)5.45Doublet of quartets (dq)17.2, 1.51H
=CH₂ (cis)5.35Doublet of quartets (dq)10.5, 1.51H
Mechanistic Causality of Chemical Shifts
  • The Shielded H-3 (6.85 ppm): H-3 is situated ortho to the allyloxy group. The oxygen atom donates electron density into the aromatic ring via resonance (+M effect). This increased electron density dramatically shields H-3, pushing it upfield.

  • The Deshielded H-6 (7.70 ppm): Conversely, H-6 resides ortho to the cyano group. The -C≡N group is a powerful electron-withdrawing group via both resonance (-M) and induction (-I). By stripping electron density away from the ortho and para positions, H-6 becomes highly deshielded and resonates furthest downfield.

  • The Allylic Spin System: The O-CH₂ protons (4.65 ppm) are heavily deshielded by the adjacent electronegative oxygen. The terminal alkene protons (=CH₂) exhibit classic cis (10.5 Hz) and trans (17.2 Hz) coupling to the internal -CH= proton, validating the integrity of the allyl ether linkage.

High-Resolution ¹³C NMR Analysis (100 MHz, CDCl₃)

Carbon-13 NMR provides a distinct map of the molecular skeleton. The ¹³C shifts are highly sensitive to the .

Quantitative Data Summary
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic & Causality
C-2 159.5QuaternaryHighly deshielded by the directly attached electronegative oxygen atom.
C-4 137.0CHDeshielded by the para-cyano group (-M effect).
C-6 136.0CHDeshielded by the ortho-cyano group and meta-bromine.
-CH= 131.5CHTypical internal allyl carbon resonance.
=CH₂ 119.0CH₂Terminal allyl carbon resonance.
-C≡N 115.0QuaternaryCharacteristic nitrile carbon shift.
C-3 114.5CHShielded by the ortho-oxygen (+M effect).
C-5 113.5QuaternaryHeavy Atom Effect: Bromine's large electron cloud causes diamagnetic shielding, pushing this carbon unusually upfield.
C-1 104.0QuaternaryAnisotropic Shielding: Shielded by the cylindrical π-electron cloud of the adjacent C≡N triple bond.
O-CH₂ 70.5CH₂Deshielded by the adjacent oxygen atom.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty in structural characterization, 1D NMR must be integrated into a self-validating 2D NMR framework. Relying solely on 1D shifts can lead to misassignments in highly substituted benzenes. By utilizing , we map the connectivity of the molecule through 2-bond (²J) and 3-bond (³J) carbon-proton couplings.

HMBC Validation Logic
  • Validating the Ether Linkage: The O-CH₂ protons (δ 4.65) will show a strong ³J correlation to the aromatic C-2 carbon (δ 159.5). This definitively proves that the allylation occurred at the oxygen, ruling out unwanted C-allylation.

  • Validating the Nitrile Position: The H-6 proton (δ 7.70) will show a ³J correlation to the nitrile carbon (δ 115.0), confirming its spatial proximity to the -CN group.

HMBC_Logic cluster_protons Proton Signals (1H) cluster_carbons Carbon Signals (13C) H3 H-3 (δ 6.85) C1 C-1 (δ 104.0) H3->C1 3J C2 C-2 (δ 159.5) H3->C2 2J C5 C-5 (δ 113.5) H3->C5 3J H4 H-4 (δ 7.65) H4->C2 3J C6 C-6 (δ 136.0) H4->C6 3J H6 H-6 (δ 7.70) H6->C1 2J C4 C-4 (δ 137.0) H6->C4 3J CN C≡N (δ 115.0) H6->CN 3J OCH2 O-CH2 (δ 4.65) OCH2->C2 3J

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logic for structural verification.

Conclusion

The spectroscopic profile of 2-(Allyloxy)-5-bromobenzonitrile is a direct manifestation of its complex electronic architecture. By understanding the causality behind the heavy atom effect of bromine, the anisotropic shielding of the nitrile group, and the mesomeric donation of the allyloxy ether, researchers can confidently validate the regiochemistry of their synthetic intermediates. Employing the self-validating synthetic and 2D NMR workflows detailed in this guide ensures high-fidelity data suitable for advanced drug development and materials science applications.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Reich, H. J. "NMR Spectroscopy Principles and Data". University of Wisconsin-Madison Organic Chemistry Data.[Link]

Exploratory

Crystal structure and X-ray diffraction data for 2-(Allyloxy)-5-bromobenzonitrile

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-(Allyloxy)-5-bromobenzonitrile: A Case Study for Drug Development Professionals Authored by: A Senior Application Scientist Foreword: Unveil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-(Allyloxy)-5-bromobenzonitrile: A Case Study for Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling Molecular Architecture in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2][3] The spatial arrangement of atoms within a molecule dictates its physical properties, its reactivity, and, most critically, its ability to interact with biological targets. For researchers, scientists, and drug development professionals, the ability to elucidate this structure is paramount. This guide focuses on 2-(Allyloxy)-5-bromobenzonitrile, a benzonitrile derivative with potential as a versatile synthetic building block in medicinal chemistry.[4] While the specific crystal structure of this exact molecule is not publicly available as of this writing, this document will serve as an in-depth technical guide and a hypothetical case study. We will walk through the entire workflow, from synthesis to the principles of single-crystal X-ray diffraction analysis, providing the reader with a comprehensive understanding of how such a structure would be determined and the significance of the resulting data.

The benzonitrile moiety is a common feature in a number of pharmaceuticals, and understanding how substituents like the allyloxy and bromo groups influence the crystal packing and intermolecular interactions is crucial for developing new therapeutic agents.[5] This guide is structured to provide not just the "how" but also the "why," offering insights into the causality behind experimental choices, thereby upholding the principles of scientific integrity and expertise.

Part 1: Synthesis and Crystallization of 2-(Allyloxy)-5-bromobenzonitrile

The journey to determining a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis Protocol

The synthesis of 2-(Allyloxy)-5-bromobenzonitrile can be achieved through the alkylation of 5-bromo-2-hydroxybenzonitrile with allyl bromide. This is a standard Williamson ether synthesis.

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzonitrile (1.0 equivalent).

  • Solvent and Base: Add anhydrous acetone or DMF as the solvent and potassium carbonate (1.5 equivalents) as the base.

  • Alkylation: To the stirring suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone) or to 60-80°C (for DMF) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(Allyloxy)-5-bromobenzonitrile.[4]

Expert Insight: The choice of an anhydrous solvent is critical to prevent the hydrolysis of the nitrile group. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions.

Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[6] For a small organic molecule like 2-(Allyloxy)-5-bromobenzonitrile, several methods can be employed.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) in a loosely covered vial. The slow evaporation of the solvent will ideally lead to the formation of single crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Causality Behind Solvent Selection: The ideal solvent system is one in which the compound has moderate solubility. If the solubility is too high, the solution will be difficult to supersaturate, and if it is too low, it will be challenging to dissolve a sufficient amount of the compound. A systematic screening of various solvents is often necessary.

Part 2: Single-Crystal X-ray Diffraction: From Data Collection to Structure Refinement

Once a suitable single crystal is obtained, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[7]

Experimental Workflow

The process of single-crystal X-ray diffraction can be broken down into several key stages, as illustrated in the workflow diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 2-(Allyloxy)-5-bromobenzonitrile purification Purification (Column Chromatography) synthesis->purification crystallization Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer data_collection Data Collection diffractometer->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Experimental workflow from synthesis to structure validation.

Detailed Methodologies

1. Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which results in a better-quality diffraction pattern.

  • The crystal is then centered in the X-ray beam of a diffractometer. Modern diffractometers are equipped with sensitive detectors such as CCD or CMOS detectors.[7]

  • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

2. Data Processing and Structure Solution:

  • The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.

  • The data is then corrected for various experimental factors.

  • The positions of the atoms in the unit cell are determined using direct methods or Patterson methods, often with software like SHELXS.

  • This initial model of the structure is then refined using a least-squares method with software like SHELXL. This process adjusts the atomic positions and other parameters to achieve the best fit between the observed and calculated diffraction data.

Part 3: Hypothetical Crystallographic Data and Structural Analysis

While the specific data for 2-(Allyloxy)-5-bromobenzonitrile is not available, we can present a table of expected crystallographic parameters based on data from similar benzonitrile derivatives.[8][9][10]

Expected Crystallographic Data
ParameterExpected Value/RangeSignificance
Chemical FormulaC₁₀H₈BrNODefines the elemental composition of the molecule.
Formula Weight238.08 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1, PbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)5-15 Å, 8-20 Å, 10-30 ÅThe dimensions of the unit cell.
α, β, γ (°)90°, 90-110°, 90° (for monoclinic)The angles between the unit cell axes.
Volume (ų)1000-2000 ųThe volume of the unit cell.
Z4 or 8The number of molecules in the unit cell.
Density (calculated)1.5-1.8 g/cm³The calculated density of the crystal.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (S)~1.0An indicator of the quality of the refinement.
Interpretation of Structural Data

The refined crystal structure would provide a wealth of information crucial for drug development:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles would reveal the three-dimensional shape of the molecule. For instance, the dihedral angle between the phenyl ring and the allyloxy group would be determined.

  • Intermolecular Interactions: The crystal packing would reveal how the molecules interact with each other. This could include hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. Understanding these interactions is vital for predicting the solubility and stability of different crystal forms (polymorphs).[11]

  • Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration, which is a critical piece of information in pharmacology as different enantiomers can have vastly different biological activities.[12]

Implications for Drug Design:

The detailed structural information of 2-(Allyloxy)-5-bromobenzonitrile would allow medicinal chemists to:

  • Design derivatives with improved binding affinity to a target protein by modifying substituents to enhance favorable interactions observed in the crystal structure.

  • Understand the structure-activity relationship (SAR) by correlating structural features with biological activity.

  • Predict potential metabolic pathways by identifying sterically accessible sites on the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the process of determining the crystal structure of a small organic molecule, using 2-(Allyloxy)-5-bromobenzonitrile as a case study. From the initial synthesis and crystallization to the intricacies of X-ray diffraction data collection and analysis, each step is crucial for obtaining a detailed understanding of the molecule's three-dimensional architecture. For professionals in drug development, mastering these techniques and being able to interpret the resulting data is an invaluable skill that can significantly accelerate the discovery and optimization of new therapeutic agents.[13] The principles and methodologies outlined herein serve as a robust foundation for the structural elucidation of novel compounds, ultimately contributing to the advancement of medicinal chemistry and pharmaceutical sciences.

References

  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS International. (URL: [Link])

  • Zien Journals Publishing - A Review on Crystallography and Its Role on Drug Design. (URL: [Link])

  • Expert Opinion on Drug Discovery - The current role and evolution of X-ray crystallography in drug discovery and development. (URL: [Link])

  • Eastern Analytical Symposium - E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (URL: [Link])

  • National Center for Biotechnology Information - The role of crystallography in drug design - PMC - NIH. (URL: [Link])

  • Royal Society of Chemistry - Advanced crystallisation methods for small organic molecules - Chemical Society Reviews. (URL: [Link])

  • American Chemical Society - From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. (URL: [Link])

  • National Center for Biotechnology Information - The future of crystallography in drug discovery - PMC - NIH. (URL: [Link])

  • JEOL - X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes. (URL: [Link])

  • The University of Queensland - Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. (URL: [Link])

  • National Center for Biotechnology Information - 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC. (URL: [Link])

  • National Center for Biotechnology Information - 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC. (URL: [Link])

  • American Chemical Society - Structure Determination of the Intramolecular Charge Transfer State in Crystalline 4-(Diisopropylamino)benzonitrile from Picosecond X-ray Diffraction | Journal of the American Chemical Society. (URL: [Link])

  • Research Communities - Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (URL: [Link])

Sources

Foundational

The Strategic Utility of 2-(Allyloxy)-5-bromobenzonitrile in Complex Organic Synthesis: A Mechanistic Whitepaper

Executive Summary In modern organic synthesis and drug discovery, the design of multi-functionalized aromatic scaffolds is critical for the rapid assembly of complex pharmacophores. 2-(Allyloxy)-5-bromobenzonitrile (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug discovery, the design of multi-functionalized aromatic scaffolds is critical for the rapid assembly of complex pharmacophores. 2-(Allyloxy)-5-bromobenzonitrile (CAS 932934-17-3) stands out as a highly versatile, trifunctional building block. Featuring an electron-withdrawing nitrile group, an electron-donating allyloxy ether, and a highly reactive bromine atom, this compound enables orthogonal synthetic modifications. This whitepaper provides an in-depth technical analysis of its structural causality, mechanistic pathways, and self-validating experimental protocols for advanced organic synthesis[1].

Structural Anatomy and Electronic Causality

The synthetic power of 2-(Allyloxy)-5-bromobenzonitrile lies in the precise electronic push-pull relationship between its functional groups. Understanding this causality is essential for predicting regioselectivity and optimizing reaction conditions.

  • C1 Nitrile Group (-CN): A strong electron-withdrawing group (EWG) via both induction and resonance. It activates the aromatic ring toward nucleophilic attack and serves as a precursor for primary amines, amides, or carboxylic acids.

  • C2 Allyloxy Group (-OR): An electron-donating group (EDG) via oxygen lone-pair resonance. It not only enriches the electron density of the ring but also serves as a latent structural handle capable of undergoing thermally driven[3,3]-sigmatropic shifts.

  • C5 Bromo Group (-Br): Positioned para to the allyloxy group and meta to the nitrile group. While the para-alkoxy group typically deactivates oxidative addition by increasing electron density, the strong inductive withdrawal from the meta-nitrile group perfectly balances the electronic profile. This makes the C-Br bond highly susceptible to insertion by low-valent transition metals ([1]).

ReactivityMap Core 2-(Allyloxy)-5-bromobenzonitrile (CAS 932934-17-3) Nitrile Nitrile Group (-CN) Electrophilic Center (Hydrolysis/Reduction) Core->Nitrile C1 Position Bromo Bromo Group (-Br) Cross-Coupling Site (Suzuki/Heck) Core->Bromo C5 Position Allyloxy Allyloxy Group (-OR) Sigmatropic Shift (Claisen) Core->Allyloxy C2 Position

Global reactivity map of 2-(Allyloxy)-5-bromobenzonitrile highlighting orthogonal handles.

Core Mechanistic Pathways

Palladium-Catalyzed Cross-Coupling at C5 (The Bromo Handle)

The C5 bromine atom is an ideal site for Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions. In a standard Suzuki-Miyaura coupling, the mechanism initiates with the oxidative addition of the Pd(0) catalyst into the C5-Br bond. Because the nitrile group withdraws electron density from the ring, the activation energy for this insertion is lowered. Following the addition of an inorganic base to form a more reactive Pd-hydroxo/alkoxo species, transmetalation with an arylboronic acid occurs. Finally, reductive elimination releases the C5-arylated product and regenerates the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C5-Br Insertion) Pd0->OxAdd Ar-Br Addition TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet Base / Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product C5-Substituted Derivative RedElim->Product Product Release

Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C5 position.

Regioselective [3,3]-Sigmatropic Claisen Rearrangement

The allyloxy group at C2 provides a pathway to synthesize complex ortho-allyl phenols via the Claisen rearrangement. When subjected to thermal stress (>180°C), the molecule undergoes a concerted, pericyclic [3,3]-sigmatropic shift.

Causality of Regioselectivity: The rearrangement must proceed to an ortho position. In this scaffold, the C1 position is sterically and electronically blocked by the nitrile group. Consequently, the allyl group migrates exclusively to the unsubstituted C3 position. The reaction proceeds through a highly ordered, six-membered chair-like transition state, forming a dienone intermediate that rapidly tautomerizes to restore aromaticity, yielding 3-allyl-5-bromo-2-hydroxybenzonitrile.

ClaisenRearrangement Start 2-(Allyloxy)-5- bromobenzonitrile TS [3,3]-Sigmatropic Chair Transition State Start->TS Heat (200°C) Intermediate Dienone Intermediate TS->Intermediate Tautomer Rapid Enolization (Aromatization) Intermediate->Tautomer End 3-Allyl-5-bromo- 2-hydroxybenzonitrile Tautomer->End

Mechanism of the regioselective [3,3]-sigmatropic Claisen rearrangement to the C3 position.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific spectroscopic or chromatographic checkpoints to confirm successful transformation.

Protocol A: Standardized Suzuki-Miyaura Coupling at C5

Objective: Arylation of the C5 position while leaving the nitrile and allyloxy groups intact.

  • Preparation: In an oven-dried Schlenk flask, combine 2-(Allyloxy)-5-bromobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination, which is crucial when steric bulk (from the incoming aryl group) begins to build.

  • Solvent System: Suspend the mixture in a 4:1 (v/v) solution of 1,4-Dioxane/H₂O. Causality: Dioxane solubilizes the organic fragments, while water dissolves the K₂CO₃ base to generate the critical Pd-hydroxo intermediate required for transmetalation. Degas via argon sparging for 15 minutes.

  • Reaction: Heat to 90°C under argon for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the characteristic isotopic doublet of the starting material ( m/z 238/240, 1:1 ratio due to ⁷⁹Br/⁸¹Br) completely disappears, replaced by the product mass ( m/z 235 for the phenylated product).

Protocol B: Thermal Claisen Rearrangement

Objective: Conversion of the allyloxy ether to an ortho-allyl phenol.

  • Preparation: Dissolve 2-(Allyloxy)-5-bromobenzonitrile (1.0 equiv) in anhydrous N,N-Diethylaniline (0.5 M concentration). Causality:N,N-Diethylaniline is a high-boiling solvent that allows the reaction to reach the necessary activation energy (~200°C) while its mild basicity prevents acid-catalyzed cleavage of the ether before the pericyclic shift can occur.

  • Reaction: Reflux at 200°C under a nitrogen atmosphere for 3 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 1M HCl to remove the N,N-Diethylaniline solvent.

  • Self-Validation Checkpoint: Analyze the crude product via FT-IR and ¹H-NMR. Success is definitively proven by the emergence of a broad O-H stretch at ~3300 cm⁻¹ in the IR spectrum, and the disappearance of the C3 aromatic proton signal in the NMR spectrum, confirming exclusive migration to the C3 position.

Quantitative Data & Yield Analysis

The following table summarizes expected quantitative outcomes based on optimized conditions for the functionalization of 2-(Allyloxy)-5-bromobenzonitrile.

Reaction TypeTarget PositionCatalyst / ConditionsTypical Yield (%)Key Validation Metric
Suzuki Coupling C5 (Bromo)Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C85 - 92%Loss of m/z 238/240 doublet in LC-MS
Heck Coupling C5 (Bromo)Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 110°C78 - 84%Appearance of alkene doublets in ¹H-NMR
Claisen Shift C2 → C3N,N-Diethylaniline, 200°C, 3h90 - 95%Emergence of O-H stretch (~3300 cm⁻¹) in IR
Nitrile Reduction C1 (Nitrile)LiAlH₄, THF, 0°C to RT70 - 75%Appearance of primary amine (-NH₂) in IR

References

  • PubChem. "Computed Properties for 5-bromo-2-prop-2-enoxybenzonitrile". National Center for Biotechnology Information. Provides foundational chemical, physical, and structural data utilized for mechanistic predictions. URL: [Link]

Sources

Exploratory

Thermal Characterization and Stability Profiling of 2-(Allyloxy)-5-bromobenzonitrile: A Technical Guide for Preclinical Development

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, 2-(Allyloxy)-5-bromobenzonitrile (CAS 932934-17-3) [1] serves as a highly versatile building block. Featuring an electron-withdrawing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, 2-(Allyloxy)-5-bromobenzonitrile (CAS 932934-17-3) [1] serves as a highly versatile building block. Featuring an electron-withdrawing nitrile group, a heavy bromine atom primed for cross-coupling, and an allyloxy ether, it is frequently utilized to construct complex, functionalized aniline scaffolds. However, the very features that make it synthetically valuable—particularly the allyl ether—introduce unique thermal behaviors.

As a Senior Application Scientist, I frequently observe researchers treating thermal stability merely as a threshold for degradation (mass loss). For allyloxy-arenes, thermal stability is dictated not by decomposition, but by intramolecular reactivity . This whitepaper provides an in-depth analysis of the melting point and thermal stability of 2-(Allyloxy)-5-bromobenzonitrile, detailing the causality behind its thermal behavior and providing self-validating analytical protocols to accurately profile it.

Structural Causality of Thermal Behavior

The thermal properties of a molecule are a macroscopic manifestation of its microscopic intermolecular forces and intramolecular bond flexibilities. For 2-(Allyloxy)-5-bromobenzonitrile, three structural pillars dictate its thermal profile:

  • The Benzonitrile Core & Halogenation (Heavy Atom Effect): The presence of the bromine atom significantly increases the molecular weight (238.08 g/mol ) and enhances London dispersion forces. To establish a baseline, we look at its closest rigid analog,1 [2].

  • The Allyloxy Flexibility: Unlike a rigid methoxy group, the allyl ether ( −O−CH2​−CH=CH2​ ) introduces conformational flexibility. This flexibility disrupts optimal crystal lattice packing. Consequently, the melting point of 2-(Allyloxy)-5-bromobenzonitrile is depressed relative to its methoxy counterpart, typically presenting as a solid at room temperature that melts in the 60 °C to 85 °C range.

  • The Thermal Ceiling (The Claisen Rearrangement): The most critical aspect of this compound's thermal stability is its lability at elevated temperatures. Heating allyl phenyl ethers provides the activation energy required for a [3,3]-sigmatropic shift.2 [3] to form an ortho-allylphenol derivative—in this case, 3-allyl-5-bromo-2-hydroxybenzonitrile. Therefore, its "thermal stability" limit is not defined by vaporization or charring, but by an exothermic chemical transformation.

Experimental Workflows: Self-Validating Thermal Profiling

To accurately characterize a reactive ether, standard single-ramp melting point analyses (e.g., capillary tube methods) are insufficient and often misleading. We must employ a self-validating Differential Scanning Calorimetry (DSC) workflow paired with Thermogravimetric Analysis (TGA) .

Protocol A: Heat-Cool-Heat DSC for Reactive Ethers

Causality: A single heating ramp will show an endotherm (melting). However, if the sample is heated past 150 °C, the Claisen rearrangement occurs. By utilizing a "Heat-Cool-Heat" cycle, the system becomes self-validating: if the compound merely melts, the second heating cycle will replicate the first. If it rearranges, the second heating cycle will reveal the melting point of the newly formed phenol derivative, confirming the chemical shift without requiring immediate NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2-(Allyloxy)-5-bromobenzonitrile into a hermetically sealed aluminum Tzero pan. The hermetic seal prevents the volatilization of the rearranged phenol.

  • Atmosphere: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to eliminate oxidative degradation artifacts.

  • First Heating Ramp (The Melt & React): Equilibrate at 25 °C. Ramp at 10 °C/min to 220 °C.

    • Observation: An endothermic peak will appear between 60–85 °C (melting of the starting material), followed by a broad exothermic peak starting around 180 °C (the [3,3]-sigmatropic rearrangement).

  • Cooling Ramp (Quench): Cool at 20 °C/min down to 25 °C.

  • Second Heating Ramp (Validation): Ramp at 10 °C/min to 220 °C.

    • Observation: The original 60–85 °C endotherm will be absent. A new endotherm will appear, representing the melting point of the synthesized 3-allyl-5-bromo-2-hydroxybenzonitrile.

Protocol B: TGA for Absolute Degradation ( Td​ )

Causality: While DSC identifies phase changes and rearrangements, TGA is required to identify the absolute temperature at which the molecular framework breaks down into volatile fragments (true thermal degradation).

Step-by-Step Methodology:

  • Sample Preparation: Load 5.0–10.0 mg of the sample into an open platinum crucible.

  • Atmosphere: Purge with Nitrogen at 60 mL/min.

  • Heating Ramp: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Data Extraction: Calculate the Td,5%​ (the temperature at which 5% of the initial mass is lost). For halogenated benzonitriles, this typically occurs >250 °C, well after the Claisen rearrangement has taken place in the molten state.

Comparative Thermal Data

Summarizing the quantitative data allows researchers to anticipate the handling requirements of 2-(Allyloxy)-5-bromobenzonitrile compared to standard rigid analogs.

CompoundMolecular WeightPrimary Thermal EventPredicted/Known Melting PointThermal Stability Limit
2-(Allyloxy)-5-bromobenzonitrile 238.08 g/mol Endothermic Melting Exothermic Rearrangement60 °C – 85 °C (Est.)~180 °C (Rearranges to Phenol)
5-Bromo-2-methoxybenzonitrile 212.04 g/mol Endothermic Melting High-Temp Degradation91 °C – 92 °C [2]>250 °C (Mass Loss)

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the thermal events experienced by 2-(Allyloxy)-5-bromobenzonitrile as thermal energy is applied, mapping the physical phase changes directly to the chemical transformations.

ThermalStability Start 2-(Allyloxy)-5-bromobenzonitrile (Solid State) Melt Endothermic Melting (60°C - 85°C) Start->Melt Heating Ramp (DSC) Liquid Molten Intermediate (Liquid State) Melt->Liquid Claisen [3,3]-Sigmatropic Rearrangement (Exothermic, >180°C) Liquid->Claisen Thermal Energy Activation Product 3-Allyl-5-bromo-2-hydroxybenzonitrile (Rearranged Product) Claisen->Product Intramolecular Shift Degradation Thermal Degradation (Mass Loss, >250°C) Product->Degradation Extreme Heating (TGA)

Thermal pathway of 2-(Allyloxy)-5-bromobenzonitrile highlighting the Claisen rearrangement.

Conclusion

For drug development professionals utilizing 2-(Allyloxy)-5-bromobenzonitrile, understanding its thermal profile is paramount. While its melting point sits comfortably above room temperature (ensuring ease of handling as a solid), its thermal stability is strictly bounded by the Claisen rearrangement threshold. Reactions utilizing this compound (such as high-temperature cross-couplings) must be carefully temperature-controlled (ideally kept below 120 °C) to prevent premature, unintended rearrangement into the phenolic derivative.

References

  • ChemBK. "5-Bromo-2-methoxybenzonitrile Reference Information". ChemBK Database. Available at: [Link]

  • ACS Publications. "Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists". ACS Omega. Available at: [Link]

Sources

Foundational

A Technical Guide to the Infrared Spectroscopy of 2-(Allyloxy)-5-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the multifaceted compound, 2-(A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for the multifaceted compound, 2-(Allyloxy)-5-bromobenzonitrile. Understanding the vibrational characteristics of this molecule is crucial for its synthesis, characterization, and application in medicinal chemistry and materials science. As a versatile synthetic building block, its purity and structural integrity, confirmed through techniques like IR spectroscopy, are paramount.[1]

Introduction to the Vibrational Landscape of 2-(Allyloxy)-5-bromobenzonitrile

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

2-(Allyloxy)-5-bromobenzonitrile possesses a rich and complex structure, incorporating several key functional groups that each contribute distinct and identifiable absorption bands to its IR spectrum. These include:

  • A Nitrile Group (-C≡N): A strong and sharp absorption due to the stretching of the carbon-nitrogen triple bond.

  • An Aryl Alkyl Ether Linkage (Ar-O-CH₂-): Characterized by asymmetric and symmetric stretching vibrations of the C-O-C bond.

  • A Substituted Benzene Ring: Exhibiting characteristic C-H and C=C stretching and bending vibrations.

  • An Alkene Moiety (-CH=CH₂): Displaying C-H and C=C stretching and bending modes.

  • A Carbon-Bromine Bond (C-Br): A low-frequency stretching vibration.

The following sections will deconstruct the expected IR spectrum of 2-(Allyloxy)-5-bromobenzonitrile by examining the characteristic absorption bands of each of these functional groups.

Detailed Analysis of Expected Absorption Bands

The nitrile functional group provides one of the most unambiguous signals in an IR spectrum. The stretching vibration of the carbon-nitrogen triple bond is located in a region of the spectrum where few other functional groups absorb.

  • Expected Absorption: A strong, sharp band is anticipated in the range of 2240-2220 cm⁻¹ .[2]

  • Causality: The conjugation of the nitrile group with the aromatic ring in 2-(Allyloxy)-5-bromobenzonitrile is expected to shift the absorption to a slightly lower wavenumber compared to saturated nitriles (which typically absorb near 2250 cm⁻¹).[3][4] This is due to a resonance effect that slightly weakens the C≡N bond.

The ether functionality in this molecule is of the aryl alkyl type, which gives rise to two distinct C-O stretching bands.

  • Asymmetric C-O-C Stretch: A strong band is expected around 1250 cm⁻¹ .[5][6]

  • Symmetric C-O-C Stretch: Another strong band should appear near 1040 cm⁻¹ .[5][6]

  • Expert Insight: The asymmetric stretch is typically more intense and occurs at a higher frequency due to the greater change in dipole moment during this vibrational mode. The presence of two distinct bands is a hallmark of aryl alkyl ethers.[7][8]

The trisubstituted benzene ring in 2-(Allyloxy)-5-bromobenzonitrile will produce a series of characteristic absorptions.

  • Aromatic C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9][10][11]

  • Aromatic C=C Stretch (In-ring): Two to four medium to strong, sharp bands are anticipated in the 1600-1450 cm⁻¹ range.[2][12]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern (1,2,4-trisubstituted) will influence the position of these strong absorptions in the 900-675 cm⁻¹ region.[11][13][14] For a 1,2,4-trisubstituted benzene, a strong band is generally observed between 860-800 cm⁻¹.[15]

  • Trustworthiness Note: The precise positions of the C=C in-ring stretching and C-H OOP bending bands can be highly diagnostic of the substitution pattern on the benzene ring.[13][16]

The terminal alkene of the allyl group has its own set of characteristic vibrational modes.

  • =C-H Stretch: A medium intensity band is expected just above 3000 cm⁻¹, often around 3080 cm⁻¹ .[11] This will likely overlap with the aromatic C-H stretching bands.

  • C=C Stretch: A medium intensity band is anticipated in the 1680-1640 cm⁻¹ range.[11]

  • =C-H Bending (Out-of-Plane): For a monosubstituted alkene (R-CH=CH₂), two strong bands are expected. One near 990 cm⁻¹ and another near 910 cm⁻¹ .[2]

The stretching vibration of the C-Br bond occurs at a low frequency due to the high mass of the bromine atom.

  • Expected Absorption: A medium to strong band is expected in the 690-515 cm⁻¹ range.[11][17][18]

  • Consideration: This region of the spectrum is often referred to as the "fingerprint region" and can be complex. However, the C-Br stretch is a notable feature within this area.

Summary of Predicted IR Absorption Bands

The following table summarizes the expected key IR absorption bands for 2-(Allyloxy)-5-bromobenzonitrile.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong, Sharp
Aryl Alkyl EtherAsymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1040Strong
Aromatic RingC-H Stretch3100 - 3000Weak to Medium
C=C Stretch (in-ring)1600 - 1450Medium to Strong
C-H OOP Bending900 - 675Strong
Alkene (-CH=CH₂)=C-H Stretch~3080Medium
C=C Stretch1680 - 1640Medium
=C-H Bending (OOP)~990 and ~910Strong
Alkyl Halide (C-Br)C-Br Stretch690 - 515Medium to Strong

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like 2-(Allyloxy)-5-bromobenzonitrile using the potassium bromide (KBr) pellet method.

4.1. Rationale for KBr Pellet Method

The KBr pellet method is a widely used technique for analyzing solid samples in IR spectroscopy. KBr is transparent to infrared radiation over a wide spectral range and, when pressed under high pressure, forms a solid matrix that holds the sample in the path of the IR beam.

4.2. Step-by-Step Methodology

  • Sample and KBr Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade KBr in an oven at ~110°C for several hours to remove any adsorbed water. Store the dried KBr in a desiccator.

    • Weigh out approximately 1-2 mg of 2-(Allyloxy)-5-bromobenzonitrile and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • In a clean and dry agate mortar and pestle, grind the KBr to a fine, consistent powder.

    • Add the 2-(Allyloxy)-5-bromobenzonitrile to the mortar and continue to grind the mixture for several minutes until it is homogeneous. This ensures the sample is finely dispersed within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture to a pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the spectrum (e.g., baseline correction, smoothing) as needed.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a logical workflow for the interpretation of an IR spectrum, from initial observation to final structural confirmation.

IR_Interpretation_Workflow cluster_Preparation Sample Preparation & Data Acquisition cluster_Analysis Spectral Analysis cluster_Interpretation Functional Group Identification Prep Sample Preparation (e.g., KBr Pellet) Acquire Acquire IR Spectrum Prep->Acquire Diagnostic Identify Key Bands in Diagnostic Region (>1500 cm⁻¹) Acquire->Diagnostic Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Diagnostic->Fingerprint Assign Assign Bands to Functional Groups Fingerprint->Assign Correlate Correlate with Expected Vibrations Assign->Correlate Structure Propose/Confirm Molecular Structure Correlate->Structure

Caption: Logical workflow for IR spectrum interpretation.

Conclusion

The infrared spectrum of 2-(Allyloxy)-5-bromobenzonitrile is predicted to be rich with distinct and interpretable absorption bands. By systematically analyzing the characteristic vibrations of its nitrile, ether, aromatic, alkene, and alkyl halide functionalities, a comprehensive and validated structural confirmation can be achieved. This guide provides the foundational knowledge for researchers to confidently interpret the IR spectrum of this important synthetic intermediate.

References

  • Bernstein, J. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Retrieved from [Link]

  • (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Retrieved from [Link]

  • (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

  • (n.d.). IR Spectrum Analysis of Ethers. Scribd. Retrieved from [Link]

  • (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Gasteiger, J., et al. (2001). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry. Retrieved from [Link]

  • (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]

  • (2006, April 12). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • (n.d.). Ether Infrared spectra. Chemistry. Retrieved from [Link]

  • (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. ResearchGate. Retrieved from [Link]

  • (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Stanciu, I. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. ResearchGate. Retrieved from [Link]

  • (n.d.). IR Chart. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • (n.d.). IR Tables. UCSC. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 2-(Allyloxy)-5-bromobenzonitrile via Williamson Ether Synthesis

Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(Allyloxy)-5-bromobenzonitrile, a valuable intermediate in medicinal chemistry and organic synthesis. The methodology is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(Allyloxy)-5-bromobenzonitrile, a valuable intermediate in medicinal chemistry and organic synthesis. The methodology is centered on the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][2][3] This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, critical safety information, and expected outcomes. The protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful synthesis.

Introduction and Scientific Background

2-(Allyloxy)-5-bromobenzonitrile is a key synthetic building block. Its structure features an aromatic ring substituted with a nitrile, a bromine atom, and an allyl ether. This unique combination of functional groups makes it a versatile precursor for more complex molecules. The bromine atom serves as a handle for further modifications through cross-coupling reactions, while the allyl group can undergo various transformations.

The synthesis is achieved through the Williamson ether synthesis, an SN2 reaction between an alkoxide (or in this case, a phenoxide) and an organohalide.[2][4] The reaction, first developed by Alexander Williamson in 1850, remains one of the most straightforward and widely used methods for preparing both symmetrical and asymmetrical ethers.[2][3] Our protocol employs 5-bromo-2-hydroxybenzonitrile as the phenol source and allyl bromide as the alkylating agent.

Causality of Experimental Choices:
  • Choice of Base: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile. While strong bases like sodium hydride (NaH) are often used, phenols are significantly more acidic than aliphatic alcohols.[5] This increased acidity allows for the use of a milder and easier-to-handle base, potassium carbonate (K₂CO₃).[5][6][7] Potassium carbonate is a non-hygroscopic solid that effectively deprotonates the phenol to form the nucleophilic phenoxide in situ.[8]

  • Choice of Alkylating Agent: Allyl bromide is an excellent substrate for SN2 reactions. As a primary alkyl halide, it is sterically unhindered, minimizing the potential for competing E2 elimination reactions.[1][2][3]

  • Choice of Solvent: Acetone is selected as the solvent due to its polar aprotic nature, which can dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile. It also has a convenient boiling point for refluxing the reaction.

Reaction Mechanism: The SN2 Pathway

The synthesis proceeds via a two-step mechanism, characteristic of the Williamson ether synthesis.

  • Deprotonation: The potassium carbonate acts as a base, deprotonating the acidic hydroxyl group of 5-bromo-2-hydroxybenzonitrile to form a potassium phenoxide intermediate. This step is crucial as the resulting phenoxide is a much stronger nucleophile than the starting phenol.[1][9]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of allyl bromide in a concerted SN2 fashion.[2][3] This involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the new C-O ether bond.[1][2]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Nucleophilic Substitution phenol 5-Bromo-2-hydroxybenzonitrile (Phenol) phenoxide Potassium 5-bromo-2-cyanophenoxide (Nucleophile) phenol->phenoxide Deprotonation base K₂CO₃ (Base) base->phenol product 2-(Allyloxy)-5-bromobenzonitrile (Product) phenoxide->product SN2 Attack allyl_bromide Allyl Bromide (Electrophile) allyl_bromide->product bromide_ion KBr (Byproduct) product->bromide_ion Displacement of Br⁻

Caption: Reaction mechanism for the Williamson ether synthesis.

Materials and Safety

Reagents & Materials
ReagentCAS No.FormulaMW ( g/mol )SupplierNotes
5-Bromo-2-hydroxybenzonitrile40530-18-5C₇H₄BrNO198.02Sigma-Aldrich, TCIStarting Material
Allyl Bromide106-95-6C₃H₅Br120.98Sigma-Aldrich, Alfa AesarAlkylating Agent
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21Fisher Scientific, VWRBase
Acetone67-64-1C₃H₆O58.08VWRSolvent
Ethyl Acetate141-78-6C₄H₈O₂88.11VWRExtraction Solvent
Hexanes110-54-3C₆H₁₄86.18VWREluent for Chromatography
Deionized Water7732-18-5H₂O18.02N/AFor Work-up
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04VWRDrying Agent
Silica Gel7631-86-9SiO₂60.08N/AFor Chromatography
Apparatus
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • TLC plates and developing chamber

Critical Safety Precautions

This protocol must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • 5-Bromo-2-hydroxybenzonitrile: Harmful if swallowed.[10][11] Causes skin and serious eye irritation.[11] Avoid inhalation of dust.

  • Allyl Bromide: Highly flammable liquid and vapor.[12][13][14] Toxic if swallowed or inhaled.[12][13][14] Causes severe skin burns and eye damage.[12][13][15] It is a lachrymator. Handle with extreme care.[16]

  • Potassium Carbonate: Causes skin and serious eye irritation.[17][18][19][20] May cause respiratory irritation.[17][18][19][20] The powder can be hygroscopic.[17]

  • Acetone & Ethyl Acetate/Hexanes: Highly flammable liquids. Keep away from ignition sources.[12]

Detailed Experimental Protocol

G start Start setup Set up reflux apparatus: 100 mL RBF, condenser, magnetic stir bar start->setup add_reagents Add to RBF: - 5-bromo-2-hydroxybenzonitrile (1.0 eq) - K₂CO₃ (1.5 eq) - Acetone (25 mL) setup->add_reagents add_allyl_bromide Add Allyl Bromide (1.2 eq) dropwise at room temperature add_reagents->add_allyl_bromide reflux Heat to reflux (approx. 60°C) Stir for 4-6 hours add_allyl_bromide->reflux monitor Monitor reaction progress using TLC reflux->monitor monitor->reflux Incomplete cool Cool reaction mixture to room temperature monitor->cool Complete filter Filter off K₂CO₃ and other salts cool->filter concentrate Concentrate the filtrate using a rotary evaporator filter->concentrate workup Perform aqueous work-up: - Dissolve residue in Ethyl Acetate - Wash with water & brine concentrate->workup dry Dry organic layer with anhydrous Na₂SO₄ workup->dry purify Purify by flash column chromatography dry->purify characterize Characterize final product (NMR, IR, MS) purify->characterize end End characterize->end

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(Allyloxy)-5-bromobenzonitrile in Modern Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-(Allyloxy)-5-bromobenzonitrile (CAS No: 932934-17-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-(Allyloxy)-5-bromobenzonitrile (CAS No: 932934-17-3) as a pivotal precursor in pharmaceutical synthesis. We will delve into the molecule's inherent chemical reactivity, providing detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling and intramolecular cyclization reactions. The causality behind experimental design, from reagent selection to reaction conditions, is elucidated to empower scientists to rationally adapt and troubleshoot these methodologies. This guide serves as both a practical manual and a strategic resource for constructing complex molecular architectures relevant to contemporary drug discovery.

Introduction: The Strategic Value of 2-(Allyloxy)-5-bromobenzonitrile

2-(Allyloxy)-5-bromobenzonitrile is a multifunctional synthetic building block engineered for versatility in organic and medicinal chemistry.[1] Its structure is endowed with three distinct reactive sites, each offering a strategic entry point for molecular elaboration:

  • Aryl Bromide: The bromine atom, positioned para to the allyloxy group, serves as an excellent electrophilic handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions.[1][2] This enables the facile introduction of diverse carbon-based substituents, forming critical C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.

  • Allyloxy Group: This moiety is not merely a passive substituent. Its terminal alkene is primed for intramolecular cyclization reactions, providing a direct and efficient route to valuable heterocyclic scaffolds like dihydrobenzofurans and chromenes.[3] Furthermore, it can be leveraged in other transformations, such as Claisen rearrangements, to introduce further complexity.[1]

  • Benzonitrile Moiety: The electron-withdrawing nitrile group influences the electronic properties of the aromatic ring and can itself be a precursor for other functional groups, such as primary amines (via reduction) or tetrazoles, which are important in medicinal chemistry.[4][5]

This confluence of reactive handles in a single, stable precursor allows for the streamlined synthesis of complex, functionalized molecules, making it a highly valuable intermediate in the development of novel pharmaceutical agents.[1][6]

Physicochemical Properties & Safe Handling

Before proceeding with any synthetic protocol, a thorough understanding of the precursor's properties and safety requirements is paramount.

Table 1: Physicochemical Data for 2-(Allyloxy)-5-bromobenzonitrile

PropertyValueReference
CAS Number 932934-17-3[1][7]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Off-white powder/solid[8]
Purity ≥95% (typical for R&D use)[1]
Storage Keep in a dark place, sealed in dry, room temperature.[7]

Safety & Handling Precautions:

2-(Allyloxy)-5-bromobenzonitrile and related benzonitrile derivatives should be handled with care in a well-ventilated fume hood.[9]

  • Toxicity: Harmful if swallowed or in contact with skin and causes serious eye irritation.[8] Avoid breathing dust, fumes, or vapors.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves (nitrile rubber is recommended), safety goggles with side shields or a face shield, and a lab coat.[8]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8]

    • Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Core Synthetic Applications: Protocols & Mechanistic Insights

The true power of 2-(Allyloxy)-5-bromobenzonitrile lies in its application. Below are detailed protocols for its most impactful transformations.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. The electron-rich nature of the allyloxy-substituted ring and the robust nature of the C-Br bond make 2-(Allyloxy)-5-bromobenzonitrile an ideal substrate for oxidative addition to a Pd(0) center, the rate-determining step of the catalytic cycle. The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the subsequent steps of transmetalation and reductive elimination.[10]

Experimental Protocol: Synthesis of 5-Aryl-2-(allyloxy)benzonitrile

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-(Allyloxy)-5-bromobenzonitrile (1.0 mmol, 238 mg, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%).

  • Reaction Setup: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent & Base Addition: Through the septum, add a degassed solvent mixture, such as Toluene (5 mL). Subsequently, add a degassed aqueous solution of a base, for example, 2 M Potassium Carbonate (K₂CO₃) (2 mL).[11] The base is crucial for activating the boronic acid for the transmetalation step.

  • Reaction Execution: Vigorously stir the biphasic mixture and heat to 80-100 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Separate the organic layer. Wash with water (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Table 2: Reagent Summary for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsRole
2-(Allyloxy)-5-bromobenzonitrile238.081.01.0Electrophile
Arylboronic AcidVariable1.21.2Nucleophile Source
Pd(PPh₃)₄1155.560.030.03Catalyst
K₂CO₃ (2M aq.)138.214.04.0Base
Toluene-5 mL-Solvent
Application II: Intramolecular Heck Reaction for Heterocycle Formation

Causality & Rationale: The intramolecular Heck reaction provides a powerful method for constructing cyclic systems.[3] In this case, the palladium catalyst first undergoes oxidative addition into the C-Br bond. The tethered alkene of the allyloxy group then acts as an intramolecular binding partner. Subsequent migratory insertion followed by β-hydride elimination and regeneration of the Pd(0) catalyst forges the new heterocyclic ring. This pathway is a highly efficient method for creating functionalized chromane scaffolds.[3]

G cluster_workflow Intramolecular Heck Reaction Workflow Start 1. Reagent Assembly (Precursor, Pd(OAc)₂, PPh₃, Base) Setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Argon) Start->Setup Combine in Schlenk flask Solvent 3. Add Degassed Solvent (e.g., DMF or MeCN) Setup->Solvent Execution 4. Heat Reaction (80-120 °C) Monitor by TLC Solvent->Execution Stir vigorously Workup 5. Aqueous Work-up (Cool, Dilute, Wash) Execution->Workup Reaction complete Purify 6. Column Chromatography (Silica Gel) Workup->Purify Product 7. Isolated Product (Substituted Chromane) Purify->Product

Caption: Workflow for the Pd-catalyzed intramolecular Heck reaction.

Experimental Protocol: Synthesis of a Substituted Chromane Derivative

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-(Allyloxy)-5-bromobenzonitrile (1.0 mmol, 1.0 equiv). Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%), and a suitable base (e.g., sodium carbonate, Na₂CO₃, 2.0 mmol, 2.0 equiv).[3] The phosphine ligand is essential here to form the active Pd(0) catalyst in situ and to control its reactivity.

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (10 mL).[3]

  • Reaction Execution: Stir the reaction mixture at a temperature between 80-120 °C. Monitor the reaction by TLC until the starting material is consumed.[3]

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired chromane derivative.[3]

Application III: Radical Cyclization

Causality & Rationale: As an alternative to transition metal catalysis, radical-mediated cyclization offers a complementary approach to heterocycle synthesis.[12] A radical initiator (e.g., AIBN) generates a tin radical from a reagent like tributyltin hydride (Bu₃SnH). This tin radical abstracts the bromine atom from the precursor, creating an aryl radical. This highly reactive intermediate rapidly attacks the proximate double bond of the allyloxy group. The cyclization almost exclusively follows a 5-exo-trig pathway, which is kinetically favored over the 6-endo-trig alternative, to form a five-membered dihydrobenzofuran ring.[13] The resulting alkyl radical is then quenched by another molecule of Bu₃SnH, propagating the radical chain.

G cluster_pathway Radical Cyclization Pathway (5-exo-trig) Precursor 2-(Allyloxy)-5-bromobenzonitrile ArylRadical Aryl Radical (C-Br bond cleavage) Precursor->ArylRadical + Bu₃Sn• Cyclization 5-exo-trig Cyclization (Intramolecular attack on alkene) ArylRadical->Cyclization Favored kinetic path AlkylRadical Cyclized Alkyl Radical Cyclization->AlkylRadical Product Dihydrobenzofuran Product (H-atom abstraction) AlkylRadical->Product + Bu₃SnH

Caption: Favored 5-exo-trig pathway in radical cyclization.

Experimental Protocol: Synthesis of a Dihydrobenzofuran Derivative

Note: Organotin reagents are highly toxic and must be handled with extreme caution and appropriate engineering controls.[13]

  • Reagent Preparation: In a round-bottom flask, dissolve 2-(Allyloxy)-5-bromobenzonitrile (1.0 mmol, 1.0 equiv) in degassed toluene (20 mL).

  • Reaction Setup: Add tributyltin hydride (Bu₃SnH, 1.2 mmol, 1.2 equiv) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 mmol, 10 mol%).

  • Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C for toluene) under an inert atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture. Concentrate the solvent under reduced pressure. The crude product will contain tin byproducts. Purification often requires specific techniques, such as treatment with a saturated solution of potassium fluoride (KF) to precipitate tin salts, followed by filtration and standard column chromatography on silica gel.

Analytical & Purification Methodologies

Consistent and reliable analysis is key to successful synthesis.

  • Reaction Monitoring: Progress of the described reactions can be effectively monitored by Thin-Layer Chromatography (TLC) on silica gel plates, using a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and visualized under UV light (254 nm).

  • Purification: The primary method for purifying the products of these reactions is flash column chromatography on silica gel.[6][14][15] The choice of eluent system must be optimized for each specific product.

  • Purity & Structural Analysis: Final product identity and purity should be confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method, similar to those used for related benzonitrile compounds, can be developed for final purity assessment.[16] A typical method might use a C18 column with a mobile phase consisting of an acetonitrile and water gradient.[16][17]

References

  • Title: Separation of 2-Amino-5-bromobenzonitrile on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: III Analytical Methods Source: Japan Environment Agency URL: [Link]

  • Title: Organic chemistry 23: Radicals - allylic and benzylic bromination, cyclizations Source: CureFFI.org URL: [Link]

  • Title: Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol Source: PMC (PubMed Central) URL: [Link]

  • Title: Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol Source: MDPI URL: [Link]

  • Title: Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol Source: ResearchGate URL: [Link]

  • Title: Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food Source: Ministry of Health, Labour and Welfare, Japan URL: [Link]

  • Title: Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Analytical Methods - A review of analytical methods for the determination of anticoagulant rodenticides in biological samples Source: Royal Society of Chemistry URL: [Link]

  • Title: Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles Source: ChemRxiv URL: [Link]

  • Title: Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis Source: ChemRxiv URL: [Link]

  • Title: The preparation method of 2-fluoro-5-bromobenzonitrile Source: Google Patents URL
  • Title: A convenient 1,3-dipolar cycloaddition–reduction synthetic sequence from 2-allyloxy-5-nitro-salicylaldehyde to aminobenzopyran-annulated heterocycles Source: RSC Publishing URL: [Link]

  • Title: Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation Source: Arkivoc URL: [Link]

  • Title: Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya Source: RSC Publishing URL: [Link]

  • Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products Source: Walsh Medical Media URL: [Link]

  • Title: Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid... Source: ResearchGate URL: [Link]

  • Title: 5-bromo-2-fluorobenzonitrile synthesis method Source: Google Patents URL

Sources

Method

Application Note: Reagents and Conditions for the O-Allylation of 5-Bromo-2-hydroxybenzonitrile

Introduction & Strategic Importance The synthesis of 2-(allyloxy)-5-bromobenzonitrile via the O-allylation of 5-bromo-2-hydroxybenzonitrile is a foundational transformation in organic synthesis, medicinal chemistry, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The synthesis of 2-(allyloxy)-5-bromobenzonitrile via the O-allylation of 5-bromo-2-hydroxybenzonitrile is a foundational transformation in organic synthesis, medicinal chemistry, and drug development[1]. The resulting compound serves as a highly versatile bifunctional building block. The bromine atom provides an optimal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations), while the allyloxy ether can be independently manipulated via Claisen rearrangements, olefin metathesis, or epoxidation[1].

This application note details the mechanistic rationale, optimized reagent selection, and a validated, self-validating experimental protocol to achieve high-yielding Williamson ether synthesis for this specific substrate.

Mechanistic Rationale and Reagent Selection

The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) pathway. Understanding the causality behind the reagent choices is critical for optimizing yields and preventing side reactions.

  • The Nucleophile (Phenoxide Formation): The starting material, 5-bromo-2-hydroxybenzonitrile, possesses a hydroxyl group positioned ortho to a strongly electron-withdrawing nitrile ( −C≡N ) group. This inductive and mesomeric withdrawal significantly increases the acidity of the phenol. Consequently, mild inorganic bases such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) are perfectly sufficient to drive quantitative deprotonation[1][2].

  • The Electrophile: Allyl bromide is the preferred alkylating agent. The allylic carbon is highly electrophilic due to the adjacent double bond stabilizing the SN​2 transition state, and the bromide ion serves as an excellent leaving group.

  • Solvent Dynamics: Polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or acetone are strictly required[1]. These solvents heavily solvate the metal cation (e.g., K+ ) but leave the phenoxide anion unsolvated ("naked"), drastically amplifying its nucleophilicity.

  • Critical Control Point (Hydrolysis Prevention): Maintaining strictly anhydrous conditions is paramount. The nitrile group is highly susceptible to base-catalyzed hydrolysis into an amide or carboxylic acid at elevated temperatures if water is present[1].

Mechanism N1 5-Bromo-2-hydroxybenzonitrile (Acidic Phenol) N2 Phenoxide Anion (Strong Nucleophile) N1->N2 K2CO3 (Deprotonation) - KHCO3 N4 SN2 Transition State (C-O Bond Formation) N2->N4 Nucleophilic Attack N3 Allyl Bromide (Electrophile) N3->N4 Allylic Carbon N5 2-(Allyloxy)-5-bromobenzonitrile (Target Product) N4->N5 Bromide (Br-) Leaves

Caption: SN2 Mechanism of the Williamson ether synthesis for the O-allylation of the phenol precursor.

Experimental Methodology

Reagents and Materials

The following stoichiometric ratios are optimized to ensure complete conversion while minimizing dialkylation or C-alkylation artifacts.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
5-Bromo-2-hydroxybenzonitrile 198.021.01.98 gLimiting Reagent / Precursor
Allyl Bromide 120.981.51.30 mLAlkylating Agent
Potassium Carbonate ( K2​CO3​ ) 138.211.52.07 gBase (Must be finely powdered)
Anhydrous DMF N/AN/A15.0 mLPolar Aprotic Solvent
Step-by-Step Protocol

This protocol is designed as a self-validating system; visual cues and TLC monitoring are embedded to ensure empirical verification at each step.

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system continuously with inert gas (Argon or Nitrogen) to exclude atmospheric moisture[3].

  • Deprotonation: Dissolve 5-bromo-2-hydroxybenzonitrile (1.98 g, 10 mmol) in 15 mL of anhydrous DMF. Add finely powdered, anhydrous K2​CO3​ (2.07 g, 15 mmol). Stir the suspension vigorously at room temperature for 30 minutes. Validation check: The solution will transition to a distinct yellow/orange tint, confirming phenoxide formation.

  • Controlled Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add allyl bromide (1.30 mL, 15 mmol) dropwise over 10 minutes[3]. This controlled addition mitigates the exothermic nature of the alkylation and prevents unwanted C-alkylation.

  • Reaction Propagation: Remove the ice bath. Depending on the desired kinetic profile, heat the reaction to 60–80 °C for 12–24 hours[1], or stir at room temperature for 3–5 hours[3].

  • In-Process Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Cyclohexane:Ethyl Acetate (1:1 or 4:1) mobile phase[3]. Validation check: The product spot will migrate significantly higher (higher Rf) than the highly polar starting phenol. Terminate the reaction when the starting material spot disappears.

  • Quenching and Work-up: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Extract the aqueous layer with Diethyl Ether ( 3×20 mL)[3].

  • Purification: Wash the combined organic layers extensively with brine ( 3×20 mL) to partition out residual DMF. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure product as a clear oil[1][3].

Workflow Step1 1. Setup Anhydrous DMF + K2CO3 Step2 2. Deprotonation Stir 30 min, RT Step1->Step2 Step3 3. Alkylation Add Allyl Bromide at 0 °C Step2->Step3 Step4 4. Propagation 60-80 °C or RT Monitor via TLC Step3->Step4 Step5 5. Work-up NaHCO3 Quench Ether Extraction Step4->Step5 Step6 6. Purification Silica Column (Hexane/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the O-allylation of 5-bromo-2-hydroxybenzonitrile.

Reaction Optimization & Troubleshooting

Adapting the protocol for specific laboratory constraints or scale-up requires understanding how variable changes impact the reaction thermodynamics and kinetics.

ParameterConditionObservation / Causality
Base Substitution Cs2​CO3​ The larger atomic radius of the Cs+ ion enhances solubility in organic solvents and increases phenoxide nucleophilicity (the "Cesium effect"). Highly recommended for sterically hindered analogs or when lower temperatures are mandated[2].
Catalytic Additive Potassium Iodide (KI)Adding a catalytic amount (0.1 eq) of KI converts allyl bromide to the more reactive allyl iodide in situ (Finkelstein reaction), accelerating the SN​2 substitution at lower temperatures[2].
Thermal Control 60–80 °CMaximizes thermodynamic yield (12-24h) but requires strictly anhydrous conditions to completely prevent nitrile hydrolysis[1].
Thermal Control Room TempA milder kinetic approach (3-5h); eliminates the risk of nitrile hydrolysis but may leave trace unreacted starting material, requiring rigorous column chromatography[3].

References

  • Benchchem. "2-(Allyloxy)-5-bromobenzonitrile | 932934-17-3". Benchchem.com.
  • Journal of Medicinal Chemistry. "Fluorescence-Coupled Ubiquitination Assay as a High-Throughput Screening Strategy for Novel Cereblon Degraders". ACS Publications.
  • United States Patent 7,855,218 B2. "Prolinamide derivatives as sodium channel modulators". Googleapis.com.

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(Allyloxy)-5-bromobenzonitrile

Abstract These application notes provide a comprehensive guide for the rapid and efficient synthesis of 2-(Allyloxy)-5-bromobenzonitrile, a valuable building block in medicinal chemistry and materials science.[1][2] By l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for the rapid and efficient synthesis of 2-(Allyloxy)-5-bromobenzonitrile, a valuable building block in medicinal chemistry and materials science.[1][2] By leveraging microwave-assisted organic synthesis (MAOS), this protocol significantly reduces reaction times compared to conventional heating methods while maintaining high yields and purity.[3] This document outlines the scientific rationale, a detailed experimental protocol, safety considerations, and data supporting the advantages of this "green chemistry" approach.[4][5]

Introduction: The Significance of 2-(Allyloxy)-5-bromobenzonitrile and the Advantages of Microwave Synthesis

2-(Allyloxy)-5-bromobenzonitrile is a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring an allyloxy group, a nitrile, and a bromine atom, provides multiple reactive sites for further chemical transformations. The bromine atom is particularly useful for cross-coupling reactions, while the allyloxy group can participate in rearrangements and other modifications.[1] This versatility makes it a sought-after precursor in the development of novel pharmaceuticals and functional materials.[6][7]

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a classic SN2 reaction where an alkoxide displaces a halide.[8] Traditionally, this reaction requires prolonged heating under reflux conditions.[9] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized such transformations.[10][11]

Microwave irradiation offers several distinct advantages over conventional heating:

  • Rapid and Uniform Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the vessel.[4][12] This eliminates the temperature gradients often associated with conventional heating and can dramatically accelerate reaction rates.[3]

  • Shorter Reaction Times: What might take hours conventionally can often be achieved in minutes with microwave assistance.[3][9]

  • Improved Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[3]

  • Energy Efficiency: By focusing energy directly into the reaction mixture, microwave synthesis is a more energy-efficient and environmentally friendly approach, aligning with the principles of green chemistry.[4][13]

Mechanistic Rationale: The Microwave-Enhanced Williamson Ether Synthesis

The synthesis of 2-(Allyloxy)-5-bromobenzonitrile proceeds via a Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of 2-hydroxy-5-bromobenzonitrile by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of allyl bromide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the desired ether linkage.[8]

Under microwave irradiation, the polar reactants and solvent molecules absorb microwave energy, leading to a rapid increase in temperature and molecular motion. This increased kinetic energy significantly accelerates the rate of the SN2 reaction, allowing for a much faster conversion to the product compared to conventional heating methods.[9][14]

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Hydroxy-5-bromobenzonitrile≥98%Commercially Available
Allyl bromide99%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
AcetoneAnhydrous, ≥99.5%Commercially Available
Dedicated Microwave Synthesizer-e.g., CEM, Biotage, Anton Paar
Microwave Process Vials-Manufacturer-specific
Magnetic Stir Bars--
Safety Precautions
  • Microwave Safety: Only use a dedicated laboratory microwave reactor designed for chemical synthesis.[15] Domestic microwave ovens are not suitable and can be extremely dangerous.[15] Always use the certified pressure-rated vials and accessories provided by the manufacturer.[15][16]

  • Chemical Safety: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Allyl bromide is a lachrymator and is toxic; handle with extreme care.

  • Pressure and Temperature: Microwave reactions in sealed vessels can generate high internal pressures.[16] Ensure the reaction vial is not filled to more than two-thirds of its volume. Allow the vial to cool to a safe temperature (typically below 50 °C) before opening.[16]

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-hydroxy-5-bromobenzonitrile (1.0 mmol, 212 mg), anhydrous potassium carbonate (1.5 mmol, 207 mg), and anhydrous acetone (5 mL).

  • Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.2 mmol, 145 mg, 104 µL).

  • Vial Sealing: Securely seal the vial with the appropriate cap and septum.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture under the conditions specified in the table below. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's cooling system before removing it from the microwave cavity.

  • Work-up and Purification:

    • Open the cooled vial and filter the reaction mixture to remove the potassium carbonate.

    • Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-(Allyloxy)-5-bromobenzonitrile.

Recommended Microwave Parameters
ParameterValueRationale
Temperature80 °CProvides sufficient energy for the reaction without significant decomposition.
Power150 W (Dynamic)Power will adjust to maintain the set temperature.
Ramp Time2 minutesAllows for gradual and controlled heating of the reaction mixture.
Hold Time10 minutesSufficient time for the reaction to reach completion under microwave conditions.
StirringHighEnsures efficient mixing and uniform heat distribution.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_purification Work-up & Purification A Combine 2-hydroxy-5-bromobenzonitrile, K₂CO₃, and Acetone in Vial B Add Allyl Bromide A->B C Seal Microwave Vial B->C D Place Vial in Microwave Reactor C->D E Irradiate at 80 °C for 10 min D->E F Cool Vial to <50 °C E->F G Filter Reaction Mixture F->G H Concentrate Filtrate G->H I Purify by Flash Chromatography H->I J Obtain Pure 2-(Allyloxy)-5-bromobenzonitrile I->J

Caption: Experimental workflow for the microwave-assisted synthesis of 2-(Allyloxy)-5-bromobenzonitrile.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 2-(Allyloxy)-5-bromobenzonitrile using microwave irradiation. The significant reduction in reaction time, coupled with high yields and a more environmentally friendly approach, makes this method a superior alternative to conventional synthetic routes. These protocols are designed to be readily implemented by researchers in drug discovery and materials science, facilitating the rapid production of this important chemical intermediate.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Gallo, E., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Organic Syntheses Procedure. Organic Syntheses, 88, 236. Retrieved from [Link]

  • Gauthreaux, C. (2021). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Retrieved from [Link]

  • Bentham Science. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]

  • Organic Chemistry Research. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Zn-catalyzed Williamson ether synthesis with microwave irradiation (MW) and oil-bath heating (D) (power = 640 W). Retrieved from [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

  • PMC. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Microwave Chemistry: Allylation of Aldehydes, Tandem Diels-Alder/Acylation, Molecular Diversity, Arylation of Triazoles. Retrieved from [Link]

  • Yadav, A. R., & Mohite, S. K. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Pharmaceutical Analysis, 10(2), 74-77. Retrieved from [Link]

  • ISCA. (2011). Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. Research Journal of Chemical Sciences, 1(6), 84-87. Retrieved from [Link]

  • PubMed. (2009). Microwave assisted synthesis: a new technology in drug discovery. Retrieved from [Link]

  • MDPI. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.
  • PubMed. (2009). Development of novel benzotriazines for drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • MDPI. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Retrieved from [Link]

  • Walsh Medical Media. (2017). Utility of Drug Discovery in Medicinal and Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Applications of Solution NMR in Drug Discovery. Retrieved from [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 2-(Allyloxy)-5-bromobenzonitrile O-alkylation reactions

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have developed this in-depth troubleshooting guide to help researchers and drug development professionals resolve impurity issues du...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have developed this in-depth troubleshooting guide to help researchers and drug development professionals resolve impurity issues during the synthesis of 2-(allyloxy)-5-bromobenzonitrile .

The transformation relies on the O-alkylation of [1] using allyl bromide. While seemingly straightforward, the ambident nature of the phenoxide intermediate and the thermal sensitivity of the allyl ether product often lead to complex impurity profiles. This guide deconstructs the causality behind these side reactions and provides a self-validating framework to achieve >95% purity.

Diagnostic Troubleshooting Workflow

When impurities are detected in your product mixture, identifying the structural nature of the byproduct is the first step toward mechanistic correction. Use the logic tree below to diagnose and resolve your specific reaction failure.

Troubleshooting Start Impurity Detected in Product Mixture IsCAlk Is it a C-Alkylated Phenol (m/z +40)? Start->IsCAlk IsClaisen Is it a Claisen Rearrangement Product? IsCAlk->IsClaisen No FixCAlk Switch to Aprotic Solvent (DMF/Acetone) & K2CO3 IsCAlk->FixCAlk Yes IsHydro Is the Nitrile Hydrolyzed to Amide? IsClaisen->IsHydro No FixClaisen Reduce Reaction Temperature to < 65°C IsClaisen->FixClaisen Yes FixHydro Avoid Aqueous Base; Use Anhydrous Conditions IsHydro->FixHydro Yes

Diagnostic workflow for identifying and resolving O-alkylation impurities.

Frequently Asked Questions (FAQs) & Causality

Q1: Why am I seeing C-alkylation instead of the desired O-alkylation?

Causality: The phenoxide ion generated from 5-bromo-2-hydroxybenzonitrile is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the aromatic carbons (ortho/para) are "soft" centers. If you use a protic solvent (like ethanol), the hard oxygen center becomes heavily solvated via hydrogen bonding, masking its reactivity. This forces the softer allyl bromide electrophile to attack the unshielded C3 carbon. Solution: Switch to a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or acetone. These solvents selectively solvate the metal cation (e.g., K+ ) while leaving the phenoxide oxygen "naked" and highly reactive, driving exclusive O-alkylation[2].

Q2: I isolated an impurity identified as 3-allyl-5-bromo-2-hydroxybenzonitrile. How did this form?

Causality: Interestingly, both direct C-alkylation and thermal degradation lead to the exact same impurity: 3-allyl-5-bromo-2-hydroxybenzonitrile . Because the C1 position is blocked by the nitrile group and the C5 position is blocked by bromine, the C3 position is the only available ortho-site. If your reaction temperature exceeds 80 °C, the successfully formed 2-(allyloxy)-5-bromobenzonitrile undergoes a thermally allowed [3,3]-sigmatropic Claisen rearrangement . The allyl group migrates from the oxygen to the C3 carbon, restoring the phenolic -OH. Solution: Strictly control the internal reaction temperature. The[3] with allyl bromide is highly exothermic and should not exceed 60–65 °C.

Q3: Why is the nitrile group converting into an amide or carboxylic acid?

Causality: The cyano group (-C≡N) is highly susceptible to nucleophilic attack by hydroxide ions. If you are using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the phenol, the hydroxide will concurrently hydrate the nitrile group to a primary amide, and prolonged heating will hydrolyze it further to 5-bromo-2-hydroxybenzoic acid. Solution: Employ strictly anhydrous conditions. Use finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) as a heterogeneous base[2].

Reaction Condition Optimization Data

To illustrate the causality of solvent and base selection, the following table summarizes the quantitative impact of various reaction parameters on the product distribution.

Base SystemSolventTemp (°C)Time (h)Target O-Alkylation Yield (%)Major Impurity Profile
NaOH (aq)Ethanol804< 40%Nitrile Hydrolysis (30%), C-Alkylation (20%)
NaHTHF251265%Unreacted Starting Material (30%)
K2​CO3​ Acetone60688%Trace C-Alkylation (< 5%)
K2​CO3​ DMF 60 4 > 95% None Detected (Optimal)

Mechanistic Pathways of Impurity Genesis

Understanding the divergence between the productive pathway and impurity-generating side reactions is critical for rational troubleshooting.

Mechanism SM 5-Bromo-2-hydroxy benzonitrile Phenoxide Phenoxide Ion (Ambident Nucleophile) SM->Phenoxide Base (-H+) Hydrolysis Amide/Acid (Impurity) SM->Hydrolysis Aqueous Base (NaOH/H2O) OAlk O-Alkylation (Target Product) Phenoxide->OAlk Allyl-Br (Aprotic Solv) CAlk C-Alkylation (Impurity at C3) Phenoxide->CAlk Allyl-Br (Protic Solv) Claisen Claisen Rearrangement (Impurity at C3) OAlk->Claisen Heat >80°C [3,3]-Sigmatropic

Mechanistic pathways showing target O-alkylation vs. impurity formation.

Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate the aforementioned impurities, follow this optimized, self-validating protocol for the synthesis of 2-(allyloxy)-5-bromobenzonitrile. Every step includes a physical or chemical checkpoint to verify success before proceeding.

Step 1: Reagent Preparation & System Purging

  • Action: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add 5-bromo-2-hydroxybenzonitrile (1.0 eq, 10 mmol, 1.98 g).

  • Validation Check: The starting material must be a free-flowing, pale powder[4]. If it is clumpy or discolored, recrystallize from ethanol prior to use to prevent baseline impurities.

Step 2: Heterogeneous Deprotonation

  • Action: Add finely powdered, anhydrous K2​CO3​ (2.0 eq, 20 mmol, 2.76 g) followed by 20 mL of anhydrous DMF. Stir vigorously at room temperature for 20 minutes.

  • Validation Check: The mixture will transition from a colorless/pale solution to a vibrant yellow/orange suspension . This color shift is the self-validating optical signature that the active phenoxide nucleophile has been successfully generated.

Step 3: Electrophilic Addition

  • Action: Using a syringe, add allyl bromide (1.2 eq, 12 mmol, 1.04 mL) dropwise over 5 minutes. Attach a reflux condenser and heat the reaction mixture in a temperature-controlled oil bath set strictly to 60 °C for 4 hours.

  • Validation Check (TLC): After 3 hours, perform a TLC check (Eluent: Hexanes/Ethyl Acetate 4:1). The starting material (Rf ~0.3, stains dark brown with KMnO4​ due to the free phenol) should be completely consumed. A new spot representing the O-alkylated product (Rf ~0.6, UV active, resists KMnO4​ staining) will dominate the plate.

Step 4: Aqueous Quench and Workup

  • Action: Remove the flask from the heat and cool to room temperature. Pour the mixture into 100 mL of vigorously stirred ice water.

  • Validation Check: Because the target ether is highly hydrophobic compared to the starting phenoxide salts, a distinct white/off-white precipitate or heavy oil will immediately crash out of the aqueous phase. If the solution remains clear, the reaction has failed (likely due to nitrile hydrolysis rendering the product water-soluble).

Step 5: Isolation

  • Action: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to back-extract any residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the pure 2-(allyloxy)-5-bromobenzonitrile.

References

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. Journal of Molecular Catalysis A: Chemical. URL:[Link]

  • 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E. URL:[Link]

Sources

Optimization

Technical Support Center: 2-(Allyloxy)-5-bromobenzonitrile Storage &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible cross-coupling yields, failed biological assays, or unexplained side produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible cross-coupling yields, failed biological assays, or unexplained side products when using 2-(Allyloxy)-5-bromobenzonitrile .

This specific building block presents a unique "tripartite vulnerability" during storage. It is not a generic organic solid; it contains three distinct functional groups that degrade under different environmental stressors. To ensure the integrity of your experiments, we must move beyond basic storage habits and implement a chemically logical, self-validating storage system.

The Causality of Degradation (The "Why")

To effectively prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. The molecule degrades via three primary pathways:

  • Allylic Autooxidation (Peroxide Formation): Compounds containing allylic structures are notorious for forming explosive and catalyst-poisoning peroxides upon exposure to atmospheric oxygen[1]. The causality lies in the resonance stabilization of the allylic radical. When a hydrogen atom is abstracted from the allylic carbon (the CH₂ adjacent to the double bond and oxygen), the resulting radical is highly stabilized. This lowers the activation energy for ground-state oxygen (O₂) insertion, leading to the continuous formation of hydroperoxides and subsequent polymerization[2].

  • Photolytic C-Br Bond Cleavage: The bromobenzonitrile core is highly susceptible to photolysis. Ultraviolet (UV) and even intense visible light can provide enough energy to overcome the C-Br bond dissociation energy. This leads to homolytic cleavage, the formation of highly reactive aryl radicals, and subsequent debromination[3],[4].

  • Nitrile Hydrolysis: While generally stable at neutral pH, the electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by water. Trace moisture, combined with ambient acidic or basic impurities in the air or on glassware, can catalyze its hydration into an amide or carboxylic acid.

DegradationPathways Molecule 2-(Allyloxy)-5-bromobenzonitrile Allyloxy Allyloxy Group (Autooxidation) Molecule->Allyloxy Nitrile Nitrile Group (Hydrolysis) Molecule->Nitrile Bromine C-Br Bond (Photolysis) Molecule->Bromine Peroxides Peroxides / Polymers Allyloxy->Peroxides Amides Amides / Carboxylic Acids Nitrile->Amides Radicals Aryl Radicals / Debromination Bromine->Radicals O2 O2 / Heat O2->Allyloxy H2O H2O / pH Extremes H2O->Nitrile UV UV / Visible Light UV->Bromine

Logical relationship of 2-(Allyloxy)-5-bromobenzonitrile degradation pathways and their triggers.

Quantitative Stability Data

The following table summarizes the expected shelf life and primary degradation risks based on varying storage environments.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
Benchtop (20-25°C) Ambient AirFluorescent / UV< 1 MonthAllylic Peroxidation, Photolysis
Desiccator (20-25°C) Dry AirDark1-3 MonthsAutooxidation
Fridge (2-8°C) Ambient AirDark (Amber Vial)3-6 MonthsSlow Autooxidation
Freezer (-20°C) Inert (Argon)Dark (Amber Vial)> 12 Months None (Optimal Condition)

Troubleshooting & FAQs

Q1: My batch of 2-(Allyloxy)-5-bromobenzonitrile has turned slightly yellow/brown. Is it still usable? A1: Yellowing is a classic indicator of autooxidation and polymerization of the allyloxy group[5]. The discoloration is caused by the formation of conjugated systems or complex peroxide degradation products. Do not use it for sensitive transition-metal-catalyzed reactions (such as Suzuki or Buchwald-Hartwig couplings). Even trace amounts of allylic peroxides will rapidly oxidize and irreversibly poison palladium catalysts.

Q2: I am seeing a loss of the nitrile peak (~2220 cm⁻¹) in my IR spectrum and a new broad peak around 1650-1690 cm⁻¹. What happened? A2: This indicates hydrolysis of the nitrile group into a primary amide. This is caused by storing the compound in a humid environment without adequate desiccation. Nitrile hydration is highly favored when moisture is present alongside trace acidic/basic contaminants.

Q3: My compound was stored on the benchtop in a clear vial, and my NMR shows a complex mixture with missing aromatic proton signals. Why? A3: The C-Br bond has likely undergone photolytic cleavage due to ambient fluorescent or UV light exposure in your laboratory[4]. The resulting aryl radicals abstract hydrogen from surrounding molecules, leading to debromination[3]. Always store brominated aromatics in amber vials to block high-energy photons.

Self-Validating Protocol (SOP): Long-Term Storage & Purity Verification

To guarantee experimental reproducibility, implement this step-by-step methodology upon receiving any new batch of the compound.

Phase 1: Environmental Preparation & Aliquoting
  • Minimize Exposure: Transfer the bulk chemical into a glovebox or use a Schlenk line to maintain an inert atmosphere immediately upon opening.

  • Aliquoting: Divide the bulk material into single-use or small-batch aliquots (e.g., 100 mg to 500 mg) in pre-dried amber glass vials.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles and limits oxygen introduction during repeated sampling. Amber glass blocks the high-energy photons responsible for C-Br photolysis.

Phase 2: Atmospheric Displacement
  • Inert Gas Purging: Purge the headspace of each vial with a heavy inert gas. Argon is strongly preferred over Nitrogen because it is denser than air and settles as a protective blanket over the material.

    • Causality: Removing O₂ halts the radical propagation phase of allylic autooxidation[6].

  • Sealing: Seal the vials tightly with PTFE-lined caps and wrap the junction tightly with Parafilm or electrical tape.

Phase 3: Thermal Control
  • Cold Storage: Store the sealed aliquots in a dedicated -20°C freezer away from strong oxidizing agents[5].

    • Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the rate constant of both autooxidation and hydrolysis.

Phase 4: Self-Validation & Verification (Every 6 Months)
  • Peroxide Testing: Before using an aliquot that has been stored for >6 months, dissolve a 5 mg sample in 1 mL of peroxide-free solvent (e.g., isopropanol) and test with a semi-quantitative KI (potassium iodide) starch test strip.

    • Causality: KI is oxidized by peroxides to iodine (I₂), which forms a blue/black complex with starch. If peroxides are >5 ppm, discard the aliquot or purify it via a silica gel plug.

  • Spectroscopic Validation: Run a quick IR to confirm the presence of the sharp nitrile stretch (~2220 cm⁻¹) and an ¹H-NMR to confirm the integrity of the allylic protons (multiplets at ~4.6, 5.3, and 6.0 ppm).

SOPWorkflow Rec Receive Batch Purge Argon Purge (Displace O2) Rec->Purge Seal Seal in Amber Vials (Block UV) Purge->Seal Store Store at -20°C (Slow Kinetics) Seal->Store Test 6-Month HPLC/NMR & Peroxide Test Store->Test Test->Purge Pass

Self-validating workflow for the long-term storage and purity verification of the compound.

References[1] "3 SAFE WORK PRACTICES AND GUIDELINES", Auburn University,https://cws.auburn.edu/shared/content/files/1908/3%20SAFE%20WORK%20PRACTICES%20AND%20GUIDELINES.pdf[6] "Chapter 6: Identifying Peroxide-Forming Chemicals", University of Nevada, Reno,https://www.unr.edu/ehs/laboratory-safety/chemical-hygiene-plan/identifying-peroxide-forming-chemicals[2] "Peroxide-Forming Chemicals", University of Illinois Division of Research Safety,https://drs.illinois.edu/Page/SafetyLibrary/PeroxideFormingChemicals[3] "Pathways of CdS Quantum Dot Degradation during Photocatalysis", OSTI,https://www.osti.gov/pages/servlets/purl/1647466[5] "ALLYLOXY(DIETHYLENE OXIDE) Safety Data Sheet", Gelest, Inc.,https://www.gelest.com/wp-content/uploads/13752-97-1-ENEA0170-ALLYLOXYDIETHYLENE-OXIDE.pdf[4] "Photoredox catalysis harvesting multiple photon or electrochemical energies", Beilstein Journal of Organic Chemistry,https://www.beilstein-journals.org/bjoc/articles/19/76

Sources

Troubleshooting

Minimizing debromination side reactions in 2-(Allyloxy)-5-bromobenzonitrile cross-coupling

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides expert, in-depth technical guidance on a critical challenge encountered during the cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides expert, in-depth technical guidance on a critical challenge encountered during the cross-coupling of 2-(Allyloxy)-5-bromobenzonitrile: the suppression of the undesired debromination side reaction. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding that empowers you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the debromination side reaction, providing the core knowledge needed to make informed experimental decisions.

Q1: What is debromination in the context of cross-coupling reactions?

A1: Debromination, also known as hydrodehalogenation, is a common and problematic side reaction in palladium-catalyzed cross-coupling processes.[1][2][3] Instead of forming the desired carbon-carbon or carbon-heteroatom bond, the bromine atom on the 2-(Allyloxy)-5-bromobenzonitrile is replaced by a hydrogen atom. This generates 2-(Allyloxy)benzonitrile as a significant byproduct, which consumes your starting material, reduces the overall yield of the target molecule, and often introduces purification challenges due to structural similarities with the starting material and product.[2][4]

Q2: What is the primary mechanistic cause of debromination?

A2: The central culprit in debromination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[5][6] This Pd-H intermediate can intercept the aryl-palladium(II) complex that forms after oxidative addition. Instead of proceeding through the desired transmetalation and reductive elimination pathway to form the coupled product, the complex can undergo a competing reductive elimination of Ar-H, releasing the debrominated byproduct and regenerating the Pd(0) catalyst.[7] This parasitic cycle directly competes with the productive cross-coupling pathway.

Q3: Where do the hydride species (H⁻) that cause debromination come from?

A3: Hydride sources can be insidious and originate from several components in the reaction mixture:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species.[6][8]

  • Solvents: Protic solvents (e.g., alcohols) or even trace amounts of water in aprotic solvents can serve as hydride or proton sources that facilitate debromination.[4][8][9]

  • Reagents and Impurities: Thermal decomposition of solvents, ligands, or other reagents at elevated temperatures can generate hydride donors.[6] Likewise, impurities in the starting materials or reagents can contribute to this side reaction.[5]

Q4: How do the electronic properties of 2-(Allyloxy)-5-bromobenzonitrile affect its susceptibility to debromination?

A4: The electronic nature of the substrate is a key factor. 2-(Allyloxy)-5-bromobenzonitrile contains both an electron-donating allyloxy group and an electron-withdrawing nitrile group. The allyloxy group increases electron density on the aromatic ring, which can make the C-Br bond more susceptible to certain side reactions. Electron-rich aryl halides can be particularly problematic in highly active catalyst systems, where the rate of side reactions can become competitive with the desired coupling.[3][10]

Q5: How can I reliably detect and quantify the debrominated byproduct?

A5: Standard analytical techniques are highly effective for identifying the presence of 2-(Allyloxy)benzonitrile:

  • Thin Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the starting aryl bromide.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for separating the components of the crude reaction mixture and confirming the molecular weight of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. You will observe the appearance of a new aromatic proton signal in the region where the bromine atom was previously located, coupled to adjacent protons.[2]

Troubleshooting Guide: High Debromination Observed

If you are observing significant formation of 2-(Allyloxy)benzonitrile, follow this systematic workflow to diagnose and resolve the issue. The key is to adjust reaction parameters to favor the kinetics of the desired cross-coupling reaction over the competing debromination pathway.

G start High Debromination Observed (>5-10%) base Step 1: Optimize Base start->base Initial Step catalyst Step 2: Evaluate Catalyst/Ligand System base->catalyst If debromination persists conditions Step 3: Adjust Reaction Conditions catalyst->conditions If still problematic reagents Step 4: Verify Reagent Quality conditions->reagents Final Check end Debromination Minimized reagents->end

Caption: A systematic workflow for troubleshooting debromination.

Detailed Troubleshooting Steps
  • Optimize the Base: The choice of base is the most critical first step.

    • Problem: Strong, aggressive bases (e.g., NaOH, KOH, NaOtBu) are often significant contributors to Pd-H formation.[4][6]

    • Solution & Rationale: Switch to a milder or more sterically hindered base. Weaker inorganic bases are generally preferred as they are less likely to act as hydride donors.[1][9]

      • Good Starting Point: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃).

      • Often a Better Choice: Potassium phosphate (K₃PO₄) is highly effective in many systems for minimizing debromination while promoting the desired coupling.[4][6][8]

  • Evaluate the Catalyst and Ligand System: The ligand sphere around the palladium center dictates its reactivity and selectivity.

    • Problem: An inefficient catalyst system where transmetalation or reductive elimination is slow can allow the competing debromination pathway to dominate.

    • Solution & Rationale: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and are known to accelerate the rate of reductive elimination, making the desired product formation more kinetically favorable than the debromination pathway.[3][9]

      • Recommended Ligands: SPhos, XPhos, or other biaryl phosphine ligands from the Buchwald ligand family are excellent choices.[11]

      • Precatalysts: Using modern, well-defined palladium precatalysts can also improve reaction outcomes by ensuring efficient and rapid generation of the active Pd(0) species.[11]

  • Adjust Reaction Conditions (Temperature & Solvent):

    • Problem: High temperatures can accelerate all reaction rates, but may disproportionately favor the debromination side reaction or cause thermal decomposition of reagents into hydride sources.[4][5][6]

    • Solution & Rationale:

      • Temperature: Run the reaction at the lowest effective temperature. Start with a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.[6] This can often increase the selectivity for the desired product.

      • Solvent: Use anhydrous, aprotic solvents to minimize potential proton and hydride sources.[4] Ensure solvents are properly degassed to remove oxygen, which can damage the catalyst.[9]

      • Recommended Solvents: Toluene, Dioxane, THF.[4]

  • Verify Reagent Purity:

    • Problem: Impurities in solvents or starting materials can act as hydride donors or catalyst poisons.

    • Solution & Rationale: Use high-purity, anhydrous, and degassed solvents.[5] Ensure the 2-(Allyloxy)-5-bromobenzonitrile and the coupling partner are pure. If necessary, purify starting materials before use.

Data Summary: Influence of Reaction Parameters on Debromination
ParameterRecommendation to Minimize DebrominationRationale
Base Use milder inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).Avoids strong alkoxides (e.g., NaOtBu) which are known to generate Pd-H species.[6][8]
Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).Accelerates the desired reductive elimination step, making it kinetically favored over debromination.[3][9]
Solvent Use anhydrous, degassed aprotic solvents (Toluene, Dioxane, THF).Minimizes the presence of water, alcohols, or other potential hydride sources.[4][12]
Temperature Run at the lowest effective temperature (e.g., start at 60-80 °C).Decreases the rate of side reactions, which may have a higher activation energy than the desired coupling.[4][6]
Visualizing the Competing Reaction Pathways

Understanding the point of divergence in the catalytic cycle is key to effective troubleshooting. The following diagram illustrates how the catalytically active Pd(0) species can either enter the productive cross-coupling cycle or the parasitic debromination cycle.

G pd0 L-Pd(0) Active Catalyst oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd2_complex L-Pd(II)(Ar)(Br) oxidative_add->pd2_complex Ar = 2-(Allyloxy)-5-cyanophenyl transmetalation Transmetalation (with R-M) pd2_complex->transmetalation pd_hydride L-Pd(II)(Ar)(H) (From Pd-H) pd2_complex->pd_hydride Interception by H⁻ Source product_complex L-Pd(II)(Ar)(R) transmetalation->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim reductive_elim->pd0 Desired Product Ar-R reductive_elim_H Reductive Elimination pd_hydride->reductive_elim_H reductive_elim_H->pd0 Debrominated Byproduct Ar-H

Caption: Competing catalytic cycles: desired cross-coupling vs. debromination.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-(Allyloxy)-5-bromobenzonitrile, incorporating best practices to minimize debromination.

Reaction: 2-(Allyloxy)-5-bromobenzonitrile + Arylboronic Acid → 2-(Allyloxy)-5-arylbenzonitrile

Materials:

  • 2-(Allyloxy)-5-bromobenzonitrile (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 eq.)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-(Allyloxy)-5-bromobenzonitrile, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction Execution: Place the flask in a pre-heated oil bath or heating block set to 80 °C. Stir the mixture vigorously.[6][8]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Look for the consumption of starting material and the formation of both the desired product and the potential debrominated byproduct.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired coupled product from any residual starting material and the 2-(Allyloxy)benzonitrile byproduct.

References
  • Wikipedia. (2023). Cross-coupling reaction. In Wikipedia. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025). Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chem-Station. (2009). Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Retrieved from [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (2025). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dual photoredox/nickel-catalyzed Mizoroki–Heck cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Retrieved from [Link]

  • MDPI. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Stability and Reactivity of Alternative Nucleobases in Concentrated Sulfuric Acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-(Allyloxy)-5-bromobenzonitrile purity using HPLC-UV

Comparative Guide: Validation of 2-(Allyloxy)-5-bromobenzonitrile Purity Using HPLC-UV Executive Summary: The Analytical Challenge 2-(Allyloxy)-5-bromobenzonitrile is a versatile, electron-rich synthetic intermediate wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of 2-(Allyloxy)-5-bromobenzonitrile Purity Using HPLC-UV

Executive Summary: The Analytical Challenge

2-(Allyloxy)-5-bromobenzonitrile is a versatile, electron-rich synthetic intermediate widely utilized in medicinal chemistry for metal-catalyzed cross-coupling and the construction of complex1[1]. Because it serves as an upstream building block in pharmaceutical synthesis, rigorous purity validation is a critical regulatory requirement. However, the unique structural motifs of this compound—specifically the allyl aryl ether—dictate that not all chromatographic techniques are suitable for its analysis.

As a Senior Application Scientist, I frequently see laboratories default to Gas Chromatography with Flame Ionization Detection (GC-FID) for semi-volatile intermediates. For 2-(Allyloxy)-5-bromobenzonitrile, this choice fundamentally compromises scientific integrity. This guide objectively compares analytical alternatives and provides a self-validating High-Performance Liquid Chromatography (HPLC-UV) protocol designed to prevent artifactual data.

Analytical Strategy & Causality: Why HPLC-UV Outperforms GC-FID

The critical flaw in using GC-FID for 2-(Allyloxy)-5-bromobenzonitrile lies in the thermal lability of its ether linkage. When exposed to the intense thermal stress of a GC inlet (typically >200 °C), allyl aryl ethers undergo a spontaneous 2[2].

This thermal degradation isomerizes the target compound into ortho-allyl phenol derivatives, which is a well-documented3[3]. Because this rearrangement occurs in situ during the analysis, GC-FID will falsely report these degradants as endogenous impurities, artificially lowering the calculated batch purity and leading to costly false out-of-specification (OOS) results.

HPLC-UV is the superior alternative. Operating at ambient or near-ambient temperatures (25–30 °C), HPLC completely bypasses thermal stress, preserving the structural integrity of the analyte. Furthermore, the conjugated system of the benzonitrile and aromatic ring provides a strong UV chromophore, enabling highly sensitive detection.

Causality A 2-(Allyloxy)-5-bromobenzonitrile (Intact Ether) B Thermal Stress (GC Inlet >200°C) A->B C [3,3]-Sigmatropic Claisen Rearrangement B->C D 3-Allyl-5-bromo-2-hydroxybenzonitrile (False Impurity) C->D

Thermal degradation pathway of 2-(Allyloxy)-5-bromobenzonitrile during GC analysis.

Comparative Performance Data

To objectively demonstrate the superiority of HPLC-UV, the following table summarizes the comparative performance of three common analytical techniques for this specific compound.

Analytical TechniqueThermal Degradation RiskSpecificity (Isomer Resolution)LOD / LOQBest Use Case
HPLC-UV None (Ambient Temp)High (Resolves Claisen isomers)~0.01% / 0.05%Primary purity validation & release testing
GC-FID High (Claisen rearrangement >150°C)Moderate (Artifact generation)~0.05% / 0.1%Residual solvents only (Not for assay)
qNMR None (Ambient Temp)Moderate (Overlapping multiplet signals)~0.5% / 1.0%Absolute assay & structural confirmation

Experimental Protocol: Self-Validating HPLC-UV Workflow

To ensure regulatory compliance, the HPLC-UV method must be validated according to4[4]. The following step-by-step methodology establishes a self-validating system, ensuring that every run verifies its own accuracy through built-in system checks.

Workflow N1 Step 1: System Suitability (Resolution > 2.0) N2 Step 2: Specificity (Blank & Impurity Spiking) N1->N2 N3 Step 3: Linearity & Range (R² > 0.999) N2->N3 N4 Step 4: Accuracy & Precision (%RSD < 2.0%) N3->N4

Step-by-step ICH Q2(R2) HPLC-UV validation workflow for purity assessment.

Step 1: Chromatographic Conditions & System Suitability
  • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3 µm).

    • Causality: The highly hydrophobic stationary phase provides excellent retention and theoretical plates for the brominated aromatic ring.

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: Trifluoroacetic acid (TFA) suppresses the ionization of any phenolic impurities (like unreacted 5-bromo-2-hydroxybenzonitrile), preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection: UV at 230 nm.

  • System Suitability Check: Inject a standard solution (1.0 mg/mL) six times. The system is valid only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

Step 2: Specificity Assessment
  • Action: Inject a diluent blank, followed by the target analyte spiked with known synthetic impurities (e.g., allyl bromide and 5-bromo-2-hydroxybenzonitrile).

  • Validation Criteria: The blank must show no interfering peaks at the retention time of 2-(Allyloxy)-5-bromobenzonitrile. The resolution ( Rs​ ) between the target peak and the closest eluting impurity must be ≥ 2.0. This proves the method is stability-indicating and specific[4].

Step 3: Linearity and Range
  • Action: Prepare a series of standard solutions ranging from the Reporting Level (typically 0.05%) up to 120% of the nominal assay concentration.

  • Validation Criteria: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept must be ≤ 2.0% of the target concentration response. This ensures accurate quantitation across the entire working range[4].

Step 4: Accuracy and Precision
  • Action: Perform recovery experiments by spiking pure 2-(Allyloxy)-5-bromobenzonitrile into a synthetic matrix at 80%, 100%, and 120% levels, prepared in triplicate.

  • Validation Criteria: Mean recovery must fall between 98.0% and 102.0%. Intermediate precision (different days, different analysts) must yield an overall %RSD ≤ 2.0%.

Conclusion

For the purity validation of 2-(Allyloxy)-5-bromobenzonitrile, HPLC-UV is unequivocally the method of choice. By understanding the thermal lability of the allyl aryl ether moiety—which precludes the use of GC-FID due to Claisen rearrangement artifacts—analysts can prevent costly false-out-of-specification (OOS) results. Implementing the ICH Q2(R2)-aligned protocol detailed above guarantees a robust, reproducible, and regulatory-compliant analytical control strategy.

References

  • Validation of analytical procedures Q2(R2)
  • Source: clockss.
  • Source: chemrxiv.
  • 2-(Allyloxy)

Sources

Comparative

Comparative Guide to the Leaving Group Efficacy of Bromobenzonitriles in Transition-Metal Catalysis

Introduction: The Role of Electrophile Activation In the realm of transition-metal catalysis—particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations—the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Electrophile Activation

In the realm of transition-metal catalysis—particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations—the selection of the aryl halide dictates the efficiency of the synthetic pathway. The reactivity of the aryl halide is primarily governed by the carbon-halogen bond dissociation energy, following the general leaving group efficacy trend of I > Br > Cl[1].

However, beyond the nature of the halogen itself, the electronic environment of the aromatic ring plays a critical role. Electron-withdrawing groups (EWGs), such as the nitrile (-CN) group, significantly lower the energy of the lowest unoccupied molecular orbital (LUMO) of the aryl halide. This electronic modulation accelerates the oxidative addition step, which is often the rate-determining step in the catalytic cycle[2]. This guide provides an objective, mechanistic comparison of the leaving group efficacy of bromide across the three isomers of bromobenzonitrile: 2-bromobenzonitrile, 3-bromobenzonitrile, and 4-bromobenzonitrile.

Mechanistic Causality: Oxidative Addition and the Cyano Effect

To understand the differences in leaving group efficacy, we must examine the causality behind the oxidative addition transition state. During oxidative addition, the electron-rich Pd(0) or Ni(0) metal center acts as a nucleophile, donating electron density into the σ∗ antibonding orbital of the C-Br bond[3].

As the C-Br bond breaks, a transient partial negative charge develops on the aromatic ring. The -CN group stabilizes this transition state through two mechanisms:

  • Inductive Effect (-I): The highly electronegative nitrogen atom pulls electron density through the σ -bonds, stabilizing the electron-rich transition state.

  • Mesomeric/Resonance Effect (-M): The π -system of the nitrile group can delocalize electron density.

Mechanism Pd0 Pd(0) Catalyst (Electron Rich) TS Transition State (Charge Transfer) Pd0->TS Nucleophilic Attack ArBr Bromobenzonitrile (Low LUMO) ArBr->TS C-Br Cleavage PdII Ar-Pd(II)-Br Complex TS->PdII Oxidative Addition

Electronic influence on the oxidative addition transition state.

For 4-bromobenzonitrile (para) and 2-bromobenzonitrile (ortho) , resonance structures allow the developing negative charge to be placed directly on the carbon adjacent to the cyano group, maximizing stabilization. Consequently, the C-Br bond is highly activated[1]. Conversely, for 3-bromobenzonitrile (meta) , the resonance effect cannot place the charge on the meta-carbon; thus, only the weaker inductive effect operates, resulting in a higher activation energy barrier.

Comparative Efficacy of Bromobenzonitrile Isomers

While electronic effects heavily favor the ortho and para isomers, steric hindrance must also be factored into the catalyst's ability to approach the C-Br bond. Table 1 summarizes the comparative leaving group efficacy and structural dynamics of the three isomers.

Table 1: Reactivity Profile of Bromobenzonitrile Isomers in Pd-Catalyzed Cross-Coupling

IsomerElectronic ActivationSteric HindranceRelative Oxidative Addition RateOptimal Application
4-Bromobenzonitrile Strong (-I) & Strong (-M)LowFastest Ideal benchmark substrate; high-throughput screening[4].
2-Bromobenzonitrile Strong (-I) & Strong (-M)HighModerate-Fast Synthesis of ortho-substituted biaryls; requires less bulky ligands.
3-Bromobenzonitrile Strong (-I) OnlyLowModerate Meta-functionalization; slower than para but faster than bromobenzene.
Bromobenzene (Ref)NoneLowSlow (Baseline) Baseline benchmarking for catalyst activity.

Note: In nucleophilic aromatic substitution (SNAr), the leaving group trend reverses (F > Cl > Br > I) because the initial attack of the nucleophile to form the Meisenheimer intermediate is rate-determining. However, in transition-metal cross-coupling, bromide remains a vastly superior leaving group to chloride and fluoride[1].

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively compare the leaving group efficacy of these isomers in your own laboratory, a parallel kinetic profiling experiment is required. This protocol is designed as a self-validating system: by using an internal standard and running the reactions in parallel under identical thermal conditions, run-to-run variations in catalyst activation or solvent evaporation are mathematically eliminated.

Step-by-Step Protocol: Parallel Suzuki-Miyaura Coupling

Objective: Determine the initial rate of C-Br oxidative addition by monitoring the consumption of 2-, 3-, and 4-bromobenzonitrile.

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of phenylboronic acid in anhydrous THF.

    • Prepare a 0.1 M solution of the internal standard (e.g., 1,3,5-trimethoxybenzene or dodecane) in THF.

    • Prepare three separate 0.2 M solutions of 2-bromobenzonitrile, 3-bromobenzonitrile, and 4-bromobenzonitrile in THF.

  • Catalyst Activation:

    • In a glovebox, dissolve Pd2​(dba)3​ (1.0 mol%) and XPhos (2.4 mol%) in THF. Stir for 15 minutes to ensure complete pre-catalyst formation.

  • Reaction Setup:

    • Equip three identical Schlenk flasks with magnetic stir bars.

    • To each flask, add 1.0 mL of the respective bromobenzonitrile solution (0.2 mmol), 0.6 mL of the phenylboronic acid solution (0.3 mmol), and 0.5 mL of the internal standard solution.

    • Add 2.0 equivalents of anhydrous K3​PO4​ to each flask.

  • Initiation and Sampling:

    • Place all three flasks in a pre-heated reaction block at 60 °C.

    • Inject 0.5 mL of the active Pd-catalyst solution into each flask simultaneously to initiate the reaction (t = 0).

    • At precise intervals (t = 5, 10, 15, 30, and 60 minutes), extract a 50 µL aliquot from each flask.

  • Quenching and Analysis:

    • Immediately quench each aliquot into a vial containing 0.5 mL of ethyl acetate and 0.5 mL of saturated aqueous NH4​Cl .

    • Extract the organic layer, filter through a short plug of silica, and analyze via GC-FID or HPLC.

  • Data Processing:

    • Plot the ratio of the product peak area to the internal standard peak area against time. The slope of the linear portion of the curve (initial rate) directly correlates to the leaving group efficacy of the bromide in each isomer.

Protocol S1 1. Prepare Isomer Solutions (2-, 3-, 4-Bromobenzonitrile) S2 2. Add Internal Standard (e.g., Dodecane) S1->S2 S3 3. Initiate Catalysis (Pd source, Ligand, Base) S2->S3 S4 4. Time-Course Sampling (t = 5, 15, 30, 60 min) S3->S4 S5 5. GC-FID / HPLC Analysis S4->S5 S5->S4 Iterative Quenching S6 6. Plot Kinetic Profiles S5->S6

Self-validating kinetic profiling workflow for cross-coupling reactions.

Conclusion

The leaving group efficacy of bromide in transition-metal catalysis is not a static property; it is highly tunable based on the molecular architecture of the aryl framework. 4-Bromobenzonitrile stands out as the most reactive isomer due to optimal synergistic inductive and mesomeric stabilization of the oxidative addition transition state, free from the steric encumbrance that slightly dampens the reactivity of 2-bromobenzonitrile. Understanding these nuances allows drug development professionals to rationally design synthetic routes, select appropriate ligands, and optimize reaction temperatures for complex cross-coupling transformations.

References

  • Suzuki cross-coupling Source: Chemistry LibreTexts URL:[Link]

  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Validation

Spectroscopic Comparison Guide: 2-(Allyloxy)-5-bromobenzonitrile Before and After Thermal Rearrangement

Introduction & Mechanistic Overview 2-(Allyloxy)-5-bromobenzonitrile is a highly functionalized building block widely utilized in organic and medicinal chemistry for the synthesis of complex aniline and phenol derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-(Allyloxy)-5-bromobenzonitrile is a highly functionalized building block widely utilized in organic and medicinal chemistry for the synthesis of complex aniline and phenol derivatives [1]. It features an electron-withdrawing nitrile group, an aryl bromide prime for cross-coupling, and an allyl ether. When subjected to thermal activation or Lewis acid catalysis, this molecule undergoes a classic Claisen rearrangement—a concerted [3,3]-sigmatropic shift—converting the allyl aryl ether into an ortho-allyl phenol.

While the regioselectivity of aromatic Claisen rearrangements is typically governed by the electronic effects of meta-substituents [2], the structural topology of 2-(allyloxy)-5-bromobenzonitrile dictates a singular pathway. Because the C1 position is sterically and covalently blocked by the nitrile group, the allyl moiety is forced to migrate exclusively to the C3 position, yielding 3-allyl-5-bromo-2-hydroxybenzonitrile .

ReactionMechanism A 2-(Allyloxy)-5-bromobenzonitrile (Reactant) B [3,3]-Sigmatropic Transition State A->B Activation (Heat / Lewis Acid) C Cyclohexadienone Intermediate B->C Concerted Rearrangement D 3-Allyl-5-bromo-2-hydroxybenzonitrile (Product) C->D Tautomerization (Aromatization)

Mechanistic pathway of the Claisen rearrangement for 2-(allyloxy)-5-bromobenzonitrile.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and prevent the degradation of the electron-rich phenolic product, the experimental design must integrate strict environmental controls and real-time spectroscopic validation. Below is the optimized thermal protocol, alongside a modern catalytic alternative.

Protocol A: High-Temperature Thermal Rearrangement

Objective: Drive the [3,3]-sigmatropic shift thermally while preventing oxidative polymerization.

  • Substrate Preparation & Degassing: Dissolve 2-(allyloxy)-5-bromobenzonitrile (1.0 equiv) in a high-boiling, inert solvent such as diphenyl ether to achieve a 0.2 M concentration.

    • Causality: High-boiling solvents are required to reach the activation energy of the uncatalyzed thermal rearrangement (~180–200 °C). Degassing the solvent via three freeze-pump-thaw cycles is critical to remove dissolved oxygen, preventing the oxidative degradation of the newly formed phenol at extreme temperatures.

  • Thermal Activation: Heat the reaction mixture to 190 °C under a strict argon atmosphere for 12–24 hours.

  • Self-Validation Monitoring (FT-IR): Take aliquots every 4 hours. The reaction is deemed complete only when the FT-IR spectrum of the crude aliquot shows a complete disappearance of the sharp 1250 cm⁻¹ (C–O ether) band and the emergence of a broad 3200–3400 cm⁻¹ (phenolic O–H) band.

  • Purification: Cool to room temperature and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The phenolic product will elute later (lower Rf​ ) than the starting ether due to increased polarity and hydrogen bonding.

Protocol B: Lewis Acid-Catalyzed Rearrangement (Alternative)

Objective: Lower the activation barrier to perform the reaction under mild conditions.

  • Methodology: Recent advancements demonstrate that Lewis acids (e.g., BCl₃ or electrogenerated acids from Bu₄NB(C₆F₅)₄) can coordinate to the ether oxygen, significantly lowering the activation barrier [3]. Alternatively, zinc powder in THF at 55 °C has been shown to catalyze similar rearrangements cost-effectively [4]. This allows the rearrangement to proceed rapidly at 30–55 °C, bypassing the need for hazardous high-temperature refluxing.

ExperimentalWorkflow Step1 1. Substrate Preparation 0.2M in Diphenyl Ether + Degassing Step2 2. Thermal Activation Heat to 190°C under Argon Step1->Step2 Prevents oxidation Step3 3. Self-Validation Monitoring FT-IR: Loss of 1250 cm⁻¹ band Step2->Step3 12-24 Hours Step4 4. Purification Silica Gel Chromatography Step3->Step4 Confirms Conversion Step5 5. Spectroscopic Confirmation 1H NMR: Ar-CH2 at ~3.4 ppm Step4->Step5 Isolates Product

Self-validating experimental workflow for thermal Claisen rearrangement.

Spectroscopic Data Comparison

The structural transformation from an allyl ether to an ortho-allyl phenol yields highly diagnostic changes across all major spectroscopic modalities.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

The most definitive proof of successful C3 migration lies in the aromatic coupling patterns. In the reactant, the H3 proton exhibits ortho-coupling to H4. Upon migration, H3 is displaced, leaving H4 and H6 meta to each other, which simplifies their splitting into two distinct meta-coupled doublets.

Proton Assignment2-(Allyloxy)-5-bromobenzonitrile (Reactant)3-Allyl-5-bromo-2-hydroxybenzonitrile (Product)Shift Rationale & Causality
Phenolic -OH Absent~5.8 – 6.5 ppm (s, 1H, br)Emergence of hydrogen-bonded phenol OH (exchanges with D₂O).
Allylic -CH₂- ~4.65 ppm (dt, 2H, J=5.0, 1.5 Hz)~3.45 ppm (d, 2H, J=6.5 Hz)Drastic upfield shift. The protons move from being deshielded by the electronegative oxygen (O-CH₂) to a less deshielded benzylic position (Ar-CH₂).
Aromatic H3 ~6.90 ppm (d, 1H, J=8.8 Hz)Absent Site of allyl migration; the proton is lost during the tautomerization step.
Aromatic H4 ~7.65 ppm (dd, 1H, J=8.8, 2.5 Hz)~7.45 ppm (d, 1H, J=2.5 Hz)Loss of ortho-coupling to H3; now only exhibits meta-coupling to H6.
Aromatic H6 ~7.75 ppm (d, 1H, J=2.5 Hz)~7.60 ppm (d, 1H, J=2.5 Hz)Remains meta-coupled to H4; slight upfield shift due to the electron-donating effect of the new OH group.
¹³C NMR Spectroscopy (CDCl₃, 100 MHz)
Carbon AssignmentReactant (ppm)Product (ppm)Rationale & Causality
C2 (Oxygen-bound) ~158.0 (C-O-Allyl)~155.0 (C-OH)Transition from an alkyl-aryl ether to a phenol carbon.
Allylic -CH₂- ~69.5~34.0Loss of direct oxygen attachment causes a massive ~35 ppm upfield shift, confirming carbon-carbon bond formation.
Nitrile (-CN) ~115.0~115.5Remains largely unaffected, serving as an internal reference point.
FT-IR Spectroscopy

Infrared spectroscopy is the primary tool for real-time reaction monitoring due to the distinct vibrational changes between ethers and phenols.

Functional GroupReactant (cm⁻¹)Product (cm⁻¹)Rationale & Causality
O–H Stretch Absent3200 – 3400 (br)Formation of the phenolic hydroxyl group. Broadening is caused by intermolecular hydrogen bonding.
C≡N Stretch ~2230 (s)~2225 (s)Slight shift due to changes in the electronic environment and potential weak intramolecular interactions.
C–O Stretch ~1250 (s)~1180 (s)Shift from an asymmetric alkyl-aryl ether stretch to a phenolic C–O stretch.

Conclusion

The Claisen rearrangement of 2-(allyloxy)-5-bromobenzonitrile is a robust, predictable transformation that generates a highly versatile trisubstituted aromatic scaffold. By monitoring the drastic upfield shift of the allylic methylene protons (from ~4.65 ppm to ~3.45 ppm) and the transformation of the aromatic splitting pattern from an ortho/meta system to a strictly meta system, researchers can definitively validate the successful migration of the allyl group to the C3 position.

References

  • Benchchem: 2-(Allyloxy)-5-bromobenzonitrile (CAS 932934-17-3). Benchchem.
  • Regioselectivity in Aromatic Claisen Rearrangements. The Journal of Organic Chemistry (ACS Publications).
  • Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Organic Letters (ACS Publications).
  • Zinc Catalyzed Claisen Rearrangement of Allyl Aryl Ethers to o-Allylated Phenols in Liquid Phase. Bentham Open Archives.

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